molecular formula C7H13N3 B578811 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine CAS No. 1211488-02-6

3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

Cat. No.: B578811
CAS No.: 1211488-02-6
M. Wt: 139.202
InChI Key: UFYZSPYVYKTZCA-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is a chemical building block valued in medicinal chemistry for its pyrazole core, which serves as a key scaffold in the design and synthesis of novel bioactive compounds. Its primary research application lies in the exploration of potential treatments for neglected tropical diseases. This amine-functionalized chain attached to the nitrogen-protected pyrazole ring is instrumental in constructing more complex molecules aimed at targeting conserved parasite kinomes . Furthermore, the pyrazole moiety is a recognized privileged structure in the development of inhibitors for metalloproteases, such as meprin α and β, which are emerging as significant targets in cancer, fibrosis, and neurodegenerative conditions . The compound's structure, featuring a flexible propylamine linker, allows for strategic incorporation into larger molecular architectures to modulate physicochemical properties, enhance selectivity, and improve binding affinity during hit-to-lead optimization campaigns . Researchers utilize this intermediate to develop chemical probes that help elucidate disease pathophysiology and validate new therapeutic targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-methylpyrazol-4-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-10-6-7(5-9-10)3-2-4-8/h5-6H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYZSPYVYKTZCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677635
Record name 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211488-02-6
Record name 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine
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Foundational & Exploratory

An In-depth Technical Guide to 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole nucleus is a privileged scaffold, appearing in numerous approved pharmaceuticals due to its favorable physicochemical properties and diverse biological activities.[1][2] This guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, reactivity, and potential applications of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, offering valuable insights for researchers engaged in the development of novel therapeutics.

Part 1: Core Chemical and Physical Properties

Table 1: Physicochemical Properties of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

PropertyValueSource/Method
CAS Number 1211488-02-6[3]
Molecular Formula C₇H₁₃N₃[3]
Molecular Weight 139.20 g/mol [3]
Appearance Predicted to be a liquid or low-melting solid at room temperature.Inferred from similar small molecule amines.
Boiling Point Not determined.-
Solubility Predicted to be soluble in water and polar organic solvents like methanol and ethanol.Inferred from the presence of the polar amine group.
pKa (of the conjugate acid) Estimated to be in the range of 9-10.Based on typical pKa values for primary alkylamines.
Storage Store at room temperature in a dark, inert atmosphere.[3]

Part 2: Synthesis and Methodologies

A definitive, published synthesis for 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is not widely available. However, based on established pyrazole chemistry, several plausible synthetic routes can be proposed. The key challenge lies in the regioselective functionalization at the C4 position of the 1-methylpyrazole ring.

Proposed Synthetic Pathway 1: Heck Reaction followed by Reduction

This pathway leverages the well-established Heck-Mizoroki reaction for C-C bond formation.

Synthetic Pathway 1 A 4-Iodo-1-methyl-1H-pyrazole C Intermediate Phthalimide A->C Heck Reaction (Pd catalyst, base) B N-Allylphthalimide D 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine C->D Hydrazine Hydrate (Deprotection)

A proposed synthetic route via the Heck reaction.

Experimental Protocol:

  • Step 1: Heck-Mizoroki Coupling. 4-Iodo-1-methyl-1H-pyrazole (1 equivalent) and N-allylphthalimide (1.1 equivalents) are dissolved in a suitable solvent such as acetonitrile or DMF. A palladium catalyst, for example, Pd(OAc)₂ (0.05 equivalents), and a phosphine ligand like PPh₃ (0.1 equivalents), are added, followed by a base such as triethylamine (2 equivalents). The mixture is heated under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS). The product, N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-yl]phthalimide, is then isolated and purified.

  • Step 2: Reduction and Deprotection. The intermediate from Step 1 is dissolved in ethanol. Hydrazine hydrate (2-3 equivalents) is added, and the mixture is refluxed. This step achieves both the reduction of the double bond and the removal of the phthalimide protecting group. After cooling, the reaction mixture is worked up to isolate the final product, 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine.

Causality Behind Experimental Choices: The Heck reaction is a powerful tool for forming carbon-carbon bonds between an unsaturated halide and an alkene.[4][5] The use of a phthalimide-protected allylamine prevents side reactions involving the amine. Hydrazine hydrate is a standard reagent for the cleavage of phthalimides.

Proposed Synthetic Pathway 2: Reduction of a Nitrile Intermediate

This pathway involves the synthesis of a propanenitrile intermediate, which is then reduced to the primary amine.

Synthetic Pathway 2 A 1-Methyl-1H-pyrazole-4-carbaldehyde B Intermediate Nitrile A->B Wittig or Horner-Wadsworth-Emmons followed by Michael Addition C 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine B->C Reduction (e.g., LiAlH4 or H2/Raney Ni) Reactivity cluster_0 Reactivity of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine cluster_1 Pyrazole Ring cluster_2 Propanamine Side Chain Molecule 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine N2 N2 (Basic) Amine Primary Amine (Nucleophilic, Basic) Acids Acids N2->Acids Protonation Electrophiles Electrophiles (e.g., Acyl Chlorides, Aldehydes) Amine->Electrophiles Nucleophilic Attack Amine->Acids Protonation

Key reactivity sites of the molecule.

Part 5: Potential Applications in Drug Discovery

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. [2]The 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine structure presents several features that are attractive for drug design:

  • Scaffold for Library Synthesis: The primary amine serves as a versatile handle for the introduction of diverse functional groups through amide bond formation or reductive amination, allowing for the rapid generation of compound libraries for screening.

  • Pharmacophore Element: The pyrazole ring can act as a bioisostere for other aromatic systems, potentially improving pharmacokinetic properties. The nitrogen atoms can participate in hydrogen bonding interactions with biological targets.

  • Potential as an Intermediate: As demonstrated in patent literature, the "3-(1-methyl-1H-pyrazol-4-yl)" moiety is a key building block for more complex molecules with therapeutic potential, such as the Erdafitinib intermediate 3-(1-methyl-1H-pyrazol-4-yl)-6-quinoxalinamine. [6]

Part 6: Safety and Handling

Specific safety data for 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is not available. However, based on the known hazards of similar aminopyrazole derivatives, the following precautions should be taken:

  • Hazard Classification (Predicted): Likely to be harmful if swallowed and may cause skin and eye irritation. [7][8]* Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection. [9]* Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes. [9]* Storage: Keep in a tightly sealed container in a dry, cool, and well-ventilated place. [3][9]

References

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available from: [Link]

  • 1-Methyl-3-aminopyrazole | C4H7N3 | CID 137254. PubChem. Available from: [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available from: [Link]

  • 3-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 5200289. PubChem. Available from: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BioMed Central. Available from: [Link]

  • CN112125888A - Preparation method of 3- (1-methyl-1H-pyrazol-4-yl) -6-quinoxalinamine. Google Patents.
  • Pyrazole and its biological activity. ResearchGate. Available from: [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Preprints.org. Available from: [Link]

  • Current status of pyrazole and its biological activities. PMC - PubMed Central. Available from: [Link]

  • Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. PMC - NIH. Available from: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available from: [Link]

Sources

The Pyrazole Scaffold: A Versatile Core for Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its remarkable structural versatility and capacity for diverse substitutions have led to the development of a wide array of compounds with significant biological activities. This guide provides an in-depth exploration of the multifaceted biological landscape of pyrazole-containing compounds. We will delve into their key therapeutic applications, elucidate the underlying mechanisms of action, and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel pyrazole-based therapeutic agents.

Introduction: The Enduring Significance of the Pyrazole Moiety

First described by Ludwig Knorr in 1883, the pyrazole ring has since become a cornerstone in the design of bioactive molecules.[1] Its unique electronic properties and ability to act as a versatile pharmacophore have cemented its importance in drug discovery.[1][2] Marketed drugs containing the pyrazole core, such as the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the analgesic dipyrone, underscore the therapeutic success of this heterocyclic system.[3]

The biological promiscuity of pyrazole derivatives is vast, with documented activities including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral effects.[4][5][6] This guide will systematically unpack these activities, providing not just a catalog of effects, but a deeper understanding of the "how" and "why" behind their biological impact.

A Spectrum of Biological Activities: From Inflammation to Oncology

The therapeutic potential of pyrazole-containing compounds spans a remarkable range of disease areas. This section will highlight some of the most significant and well-documented biological activities.

Anti-inflammatory and Analgesic Properties

Pyrazole derivatives are perhaps most renowned for their anti-inflammatory and analgesic effects.[4] The selective cyclooxygenase-2 (COX-2) inhibitor, celecoxib, is a prime example of a successful pyrazole-based anti-inflammatory drug.[3] The mechanism of action for many of these compounds involves the inhibition of key enzymes in the inflammatory cascade, such as COX and lipoxygenase (LOX).[2]

Anticancer Activity

A growing body of evidence supports the potential of pyrazole derivatives as potent anticancer agents.[1][7] Their mechanisms of action are often multifaceted, targeting various hallmarks of cancer. A significant number of pyrazole-containing compounds function as kinase inhibitors, interfering with critical signaling pathways that drive tumor growth and proliferation.[1][6]

Antimicrobial and Antifungal Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Pyrazole derivatives have shown considerable promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][8]

Antioxidant Properties

Oxidative stress is implicated in the pathogenesis of numerous diseases. Several pyrazole-containing compounds have demonstrated significant antioxidant activity, attributed in part to the hydrogen-donating ability of the pyrazole ring's NH proton.[9]

Unraveling the Mechanisms of Action: A Focus on Molecular Targets

A deep understanding of a compound's mechanism of action is paramount for rational drug design and development. This section will explore the molecular targets and signaling pathways modulated by bioactive pyrazole derivatives.

Kinase Inhibition: A Dominant Paradigm

Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a common feature of many diseases, particularly cancer.[6] Pyrazole-based compounds have emerged as a rich source of kinase inhibitors.[1][10]

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, growth, and proliferation, and it is frequently hyperactivated in cancer.[6] Several pyrazole derivatives have been developed as potent inhibitors of Akt kinase.[6][11]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Activates Pyrazole_Inhibitor Pyrazole-based Akt Inhibitor Pyrazole_Inhibitor->Akt Inhibits

Cyclooxygenase (COX) Inhibition

As previously mentioned, the inhibition of COX enzymes is a key mechanism for the anti-inflammatory effects of many pyrazole derivatives. The selectivity for COX-2 over COX-1 is a critical factor in mitigating the gastrointestinal side effects associated with non-selective NSAIDs. Molecular docking studies have provided valuable insights into the binding of pyrazole inhibitors within the COX-2 active site.[4][12]

Structure-Activity Relationships (SAR): Designing for Potency and Selectivity

The biological activity of pyrazole derivatives is intimately linked to their structural features. Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds into potent and selective drug candidates.

SAR of Pyrazole-based Kinase Inhibitors

For pyrazole-based kinase inhibitors, specific substitutions on the pyrazole ring and appended functionalities can dramatically influence potency and selectivity. For instance, in a series of Akt1 inhibitors, a rigidified analogue of afuresertib demonstrated enhanced antiproliferative activity.[11]

Table 1: Structure-Activity Relationship of Selected Pyrazole-based Kinase Inhibitors

CompoundTarget KinaseR1R2R3IC50 (µM)Reference
AfuresertibAkt1H(CH₂)₂-Ph-0.0013[11]
Compound 2 (analogue)Akt1HConstrained ring-0.0013[11]
Compound 33IKKβCurcumin moietyOHH-[1]
Afuresertib AnalogueAkt1H(CH₂)₂-Ph-Cl-0.95 (HCT116)[11]
SAR of Pyrazole-based COX-2 Inhibitors

The SAR of diarylpyrazoles as COX-2 inhibitors has been extensively studied. For celecoxib and its analogues, the trifluoromethyl group at the 3-position and the sulfonamide moiety on the N-1 phenyl ring are critical for potent and selective COX-2 inhibition.[13]

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Celecoxib and Related Compounds

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib>1000.06>1667[13]
Rofecoxib190.5336[14]
Meloxicam--2[14]
Diclofenac2.20.73[14]
Indomethacin0.10.250.4[14]

Experimental Protocols: A Practical Guide to Evaluation

This section provides detailed, step-by-step methodologies for key experiments and workflows to assess the biological activity of pyrazole-containing compounds.

General Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds

A common and versatile method for the synthesis of the pyrazole core involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[10][15]

Pyrazole_Synthesis Reactants 1,3-Dicarbonyl Compound + Hydrazine Intermediate Hemiaminal Intermediate Reactants->Intermediate Condensation Cyclization Cyclization & Dehydration Intermediate->Cyclization Intramolecular Attack Product Pyrazole Derivative Cyclization->Product Acid/Base Catalysis

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add the hydrazine derivative (1.0-1.2 eq).

  • Catalysis: Add a catalytic amount of a suitable acid (e.g., hydrochloric acid or sulfuric acid).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to afford the pure pyrazole derivative.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro Antioxidant Activity: The DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds.[1][18][19]

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Protect the solution from light.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the pyrazole compound solution (at various concentrations) to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][3][20]

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Perform serial two-fold dilutions of the pyrazole compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[9][21][22]

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Baseline Measurement: Measure the initial paw volume of each rat using a plethysmometer.

  • Compound Administration: Administer the pyrazole compound or vehicle control orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Analysis of Signaling Pathways: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample and can be employed to investigate the effect of pyrazole compounds on signaling pathways.[8][23][24]

  • Cell Lysis: Treat cells with the pyrazole compound, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities exhibited by pyrazole-containing compounds, coupled with their synthetic tractability, ensure their continued relevance in medicinal chemistry. Future research will likely focus on the development of more selective and potent pyrazole derivatives, leveraging advanced computational tools for rational design and exploring novel biological targets. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to contribute to this exciting and impactful field.

References

  • Journal of Chemical Health Risks. (2024).
  • Molecules. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2018). Current status of pyrazole and its biological activities. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024).
  • Molecules. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Saudi Pharmaceutical Journal. (2018). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. [Link]

  • ResearchGate. (n.d.). TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,. [Link]

  • Molecules. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • Bioorganic & Medicinal Chemistry. (2017). Recently reported biological activities of pyrazole compounds. [Link]

  • Scientific Reports. (2021). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. [Link]

  • Journal of Medicinal Chemistry. (1996). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]

  • Molecules. (2018). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. [Link]

  • Marine Biology. (n.d.). DPPH radical scavenging activity.
  • Molecules. (2020). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. [Link]

  • Molecules. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

  • Journal of Medicinal Chemistry. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. [Link]

  • Arhiv za farmaciju. (2023). Docking studies of some pyrazole containing compounds in the cyclooxygenase-2 active site. [Link]

  • Organic Letters. (2018). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. [Link]

  • SciSpace. (n.d.). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. [Link]

  • Methods in Molecular Biology. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • Bio-protocol. (n.d.). 4.6. Determination of Minimum Inhibitory Concentration (MIC). [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • BenchChem. (2025).
  • Journal of Visualized Experiments. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • BenchChem. (n.d.).
  • CLYTE Technologies. (2025).
  • ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole.... [Link]

  • ResearchGate. (n.d.). Docking results of the active compounds in COX-2 active site. [Link]

  • Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit. [Link]

  • Chem Help ASAP. (2020, August 23). target proteins & x-ray crystallography. [Link]

  • Bio-Rad Antibodies. (n.d.). PI3K/AKT Cell Signaling Pathway. [Link]

  • Research & Reviews: A Journal of Drug Design & Discovery. (n.d.). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice.
  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

  • Migration Letters. (n.d.). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. [Link]

  • Monash University. (n.d.). Synthesis, anti-inflammatory, analgesic, cOX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues.
  • ResearchGate. (n.d.). The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. [Link]

  • Canadian Journal of Chemistry. (2001). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
  • DARU Journal of Pharmaceutical Sciences. (2017). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]

  • T. Horton Checkpoint lab/protocols/MTT. (1994). MTT Cell Assay Protocol.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

  • BenchChem. (n.d.).
  • Organic & Biomolecular Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. [Link]

  • International Journal of Molecular Sciences. (2022). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. [Link]

  • Journal of Medicinal Chemistry. (1996). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]

Sources

The Strategic Deployment of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry. Its remarkable versatility allows it to serve as a bioisosteric replacement for other aromatic systems and engage in a multitude of non-covalent interactions with biological targets. This has led to the successful development of a wide array of FDA-approved drugs targeting a spectrum of diseases, from inflammatory conditions to cancer.[1] The inherent physicochemical properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, make it a highly sought-after pharmacophore in drug design. This guide will delve into a specific, yet increasingly important, pyrazole-containing building block: 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine. We will explore its synthesis, biological significance, and its strategic application in the discovery of novel therapeutics, particularly in the realm of kinase inhibition.

Synthetic Pathways to 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine: A Retro-Synthetic Approach

The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine can be approached through several reliable and scalable routes. A logical retro-synthetic analysis points towards a key intermediate, 3-(1-methyl-1H-pyrazol-4-yl)propanenitrile, which can be readily reduced to the target primary amine. This nitrile intermediate can, in turn, be synthesized from a commercially available starting material, 1-methyl-1H-pyrazole, via a Vilsmeier-Haack formylation followed by a Knoevenagel condensation and subsequent reduction.

Diagram 1: Retrosynthetic Analysis

G target 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine intermediate1 3-(1-methyl-1H-pyrazol-4-yl)propanenitrile target->intermediate1 Nitrile Reduction intermediate2 (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylonitrile intermediate1->intermediate2 Alkene Reduction intermediate3 1-methyl-1H-pyrazole-4-carbaldehyde intermediate2->intermediate3 Knoevenagel Condensation start 1-methyl-1H-pyrazole intermediate3->start Vilsmeier-Haack Formylation

Caption: Retrosynthetic pathway for the synthesis of the target amine.

Detailed Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a robust and reproducible method for the synthesis of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine.

Step 1: Vilsmeier-Haack Formylation of 1-methyl-1H-pyrazole

This initial step introduces the necessary aldehyde functionality at the C4 position of the pyrazole ring. The C4 position is susceptible to electrophilic substitution due to the electron-donating nature of the nitrogen atoms.[2]

  • Reagents and Materials:

    • 1-methyl-1H-pyrazole

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of DMF (3.0 eq) in DCM at 0 °C, slowly add POCl₃ (1.2 eq).

    • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 1-methyl-1H-pyrazole (1.0 eq) in DCM to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated NaHCO₃ solution until the pH is basic.

    • Separate the organic layer and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford 1-methyl-1H-pyrazole-4-carbaldehyde.

Step 2: Knoevenagel Condensation with Malononitrile

This step extends the carbon chain and introduces the nitrile group.

  • Reagents and Materials:

    • 1-methyl-1H-pyrazole-4-carbaldehyde

    • Malononitrile

    • Piperidine

    • Ethanol

  • Procedure:

    • To a solution of 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in ethanol, add malononitrile (1.1 eq) and a catalytic amount of piperidine.

    • Heat the reaction mixture to reflux for 2 hours.

    • Monitor the formation of the product by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product, (E)-2-(1-methyl-1H-pyrazol-4-ylmethylene)malononitrile, may precipitate.

    • Collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture and purify by silica gel chromatography.

Step 3: Reduction of the Alkene and Nitrile Groups

A strong reducing agent like Lithium Aluminum Hydride (LAH) is required to reduce both the double bond and the two nitrile groups to the corresponding amine.

  • Reagents and Materials:

    • (E)-2-(1-methyl-1H-pyrazol-4-ylmethylene)malononitrile

    • Lithium Aluminum Hydride (LAH)

    • Anhydrous Tetrahydrofuran (THF)

    • Sodium sulfate decahydrate

    • Diethyl ether

  • Procedure:

    • To a suspension of LAH (4.0 eq) in anhydrous THF at 0 °C, add a solution of (E)-2-(1-methyl-1H-pyrazol-4-ylmethylene)malononitrile (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

    • Stir the resulting mixture at room temperature for 1 hour.

    • Filter the solid aluminum salts and wash thoroughly with THF and diethyl ether.

    • Concentrate the filtrate under reduced pressure to yield the crude 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine.

    • Purify the product by distillation under reduced pressure or by conversion to its hydrochloride salt.

Biological Significance and Therapeutic Potential: A Kinase-Centric Perspective

The 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine scaffold is emerging as a valuable fragment in the design of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole core can effectively mimic the purine ring of ATP, the natural substrate for kinases, and the appended propanamine side chain can be functionalized to achieve specific interactions with the kinase active site.

Table 1: Representative Kinase Inhibitors Incorporating the 1-methyl-1H-pyrazol-4-yl Moiety

Compound Name/CodeTarget Kinase(s)Therapeutic AreaReference
MK-8033 c-Met/RonCancer[3]
FN-1501 FLT3, CDK2, CDK4, CDK6Acute Myeloid Leukemia[4]
(unnamed) FLT3-ITD, BCR-ABLLeukemia[5]
AZD4547 Derivative RIPK1Inflammatory Diseases[6]
Case Study: Targeting c-Met/Ron with MK-8033

The discovery of MK-8033 as a specific c-Met/Ron dual kinase inhibitor highlights the potential of the 1-methyl-1H-pyrazol-4-yl scaffold.[3] c-Met and Ron are receptor tyrosine kinases that, when aberrantly activated, drive tumor growth, proliferation, and metastasis. The pyrazole core of MK-8033 is believed to anchor the molecule in the ATP-binding pocket of the kinases, while the rest of the molecule makes specific contacts that confer potency and selectivity.

Diagram 2: Simplified Kinase Inhibition Mechanism

G cluster_0 Kinase Active Site cluster_1 Inhibition ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Substrate Kinase->Substrate Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Inhibitor 3-(1-methyl-1H-pyrazol-4-yl) propan-1-amine Derivative Kinase_inhibited Kinase Inhibitor->Kinase_inhibited Binds Competitively No_Phosphorylation No Reaction Kinase_inhibited->No_Phosphorylation

Caption: Competitive inhibition of ATP binding to the kinase active site.

Case Study: Dual FLT3-ITD and BCR-ABL Inhibition

A derivative of 3-(1-methyl-1H-pyrazol-4-yl)amine has been identified as a potent inhibitor of both FLT3-ITD and BCR-ABL, two key drivers of acute myeloid leukemia (AML) and chronic myeloid leukemia (CML), respectively.[5] This dual activity is particularly significant as it offers the potential to overcome drug resistance mechanisms that can arise from the activation of alternative signaling pathways.

Structure-Activity Relationship (SAR) Insights and Future Directions

While direct SAR studies on 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine are limited in the public domain, analysis of more complex derivatives provides valuable insights for future drug design.

  • The N-methyl group on the pyrazole: This group is often crucial for maintaining a favorable conformation for binding and can influence metabolic stability.

  • The 4-position of the pyrazole: This position is an ideal vector for introducing side chains that can probe different regions of the kinase active site. The length and nature of the linker are critical for optimal positioning of interacting moieties.

  • The terminal amine: The primary amine of the title compound serves as a versatile handle for further chemical modifications. It can be acylated, alkylated, or used in reductive amination reactions to introduce a wide range of functional groups designed to enhance potency, selectivity, and pharmacokinetic properties.

Diagram 3: SAR Exploration Workflow

G Start 3-(1-methyl-1H-pyrazol-4-yl) propan-1-amine Amide_Coupling Amide Coupling Start->Amide_Coupling Reductive_Amination Reductive Amination Start->Reductive_Amination Sulfonylation Sulfonylation Start->Sulfonylation Library_Synthesis Diverse Library of Analogs Amide_Coupling->Library_Synthesis Reductive_Amination->Library_Synthesis Sulfonylation->Library_Synthesis Screening Biological Screening (e.g., Kinase Panel) Library_Synthesis->Screening SAR_Analysis Structure-Activity Relationship Analysis Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical workflow for SAR exploration starting from the core amine.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine and its derivatives, a series of in vitro biological assays are essential.

Kinase Inhibition Assay (Example: c-Met)

This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against a specific kinase.

  • Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The amount of phosphorylated substrate is quantified, and the inhibition is calculated relative to a control without the inhibitor.

  • Materials:

    • Recombinant human c-Met kinase

    • Poly(Glu, Tyr) 4:1 substrate

    • Adenosine-5'-triphosphate (ATP)

    • Test compound (e.g., 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine derivative)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add the test compound dilutions to the wells of a 384-well plate.

    • Add the c-Met kinase and the substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

This assay assesses the effect of a compound on the growth of cancer cells that are dependent on the target kinase.

  • Principle: The assay measures the number of viable cells after treatment with the test compound. A reduction in cell viability indicates an anti-proliferative effect.

  • Materials:

    • Cancer cell line with known target kinase dependency (e.g., GTL-16 cells for c-Met)

    • Cell culture medium and supplements

    • Test compound

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

    • 96-well plates

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compound.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the cell viability reagent to each well.

    • Measure the luminescence using a plate reader.

    • Calculate the percent cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is a strategically important building block in modern drug discovery. Its straightforward synthesis and the proven success of its derivatives as potent and selective kinase inhibitors underscore its value. The primary amine handle provides a versatile point for chemical elaboration, enabling the exploration of vast chemical space to optimize biological activity and pharmacokinetic properties. Future research will likely focus on the development of novel derivatives targeting a wider range of kinases implicated in various diseases. Furthermore, the application of this scaffold is not limited to kinase inhibition; its potential as a modulator of other target classes, such as G-protein coupled receptors (GPCRs), warrants further investigation. As our understanding of disease biology deepens, the rational design of drugs incorporating privileged scaffolds like 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine will continue to be a cornerstone of therapeutic innovation.

References

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). Retrieved from [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). Retrieved from [Link]

  • Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (n.d.). Retrieved from [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. (n.d.). Retrieved from [Link]

  • 3-Acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile. (n.d.). Retrieved from [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). Retrieved from [Link]

  • Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. (n.d.). Retrieved from [Link]

  • Synthesis of 4‐[(3‐aminopropyl)(methylamino)]‐1H‐pyrazol‐3‐ones 192.[7]. (n.d.). Retrieved from [Link]

  • Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[8]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. (n.d.). Retrieved from [Link]

  • US5616723A - Process for the preparation of 3-amino-5-methylpyrazole. (n.d.).
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (n.d.). Retrieved from [Link]

  • Current status of pyrazole and its biological activities. (n.d.). Retrieved from [Link]

  • Tools for GPCR drug discovery. (n.d.). Retrieved from [Link]

  • Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (n.d.). Retrieved from [Link]

  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL kinase pathways. (n.d.). Retrieved from [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (n.d.). Retrieved from [Link]

  • ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. (n.d.). Retrieved from [Link]

  • US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS. (n.d.).
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Retrieved from [Link]

  • A Review on Pyrazole chemical entity and Biological Activity. (n.d.). Retrieved from [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). Retrieved from [Link]

  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (n.d.). Retrieved from [Link]

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (n.d.). Retrieved from [Link]

Sources

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility, synthetic accessibility, and unique physicochemical properties have cemented its role in the development of a multitude of therapeutic agents. This guide provides a comprehensive technical overview of pyrazole compounds in drug discovery, delving into their synthesis, diverse biological activities, and the structure-activity relationships that govern their therapeutic potential. We will explore the causal reasoning behind experimental choices in both synthesis and biological evaluation, offering field-proven insights for professionals in drug development. This document is designed to be a self-validating system, with detailed protocols and authoritative references to support all claims.

Introduction: The Enduring Appeal of the Pyrazole Nucleus

First described by Ludwig Knorr in 1883, the pyrazole moiety has become a cornerstone in the design of bioactive molecules.[1] Its enduring appeal stems from a confluence of favorable characteristics. The pyrazole ring is relatively stable, and its two nitrogen atoms provide opportunities for hydrogen bonding, acting as both hydrogen bond donors (N-1) and acceptors (N-2).[2] This dual nature allows for versatile interactions with biological targets. Furthermore, the pyrazole ring is considered a bioisostere of other aromatic systems, such as benzene and imidazole.[2] This allows medicinal chemists to modulate physicochemical properties like lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles.[3] The strategic replacement of a phenyl ring with a pyrazole, for instance, can enhance potency and introduce favorable drug-like properties.[3]

Over 40 pyrazole-containing drugs have received FDA approval, targeting a wide array of diseases, from inflammation and cancer to cardiovascular disorders and viral infections.[2] This success underscores the profound impact of this simple heterocycle on modern medicine.

Synthetic Strategies: Building the Pyrazole Core

The construction of the pyrazole ring is a well-established area of organic synthesis, with several reliable methods at the disposal of medicinal chemists. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the need for regioselectivity.

The Knorr Pyrazole Synthesis: A Classic and Versatile Approach

The Knorr synthesis is a robust and widely used method for the preparation of pyrazoles, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.[4] The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[4]

Causality Behind Experimental Choices: The Knorr synthesis is often favored for its operational simplicity and the ready availability of a wide variety of 1,3-dicarbonyl precursors, allowing for diverse substitution patterns on the resulting pyrazole. The use of an acid catalyst facilitates both the initial condensation and the final dehydration step.[4] The regioselectivity of the reaction can be a challenge when using unsymmetrical dicarbonyl compounds and substituted hydrazines; however, careful control of reaction conditions can often favor the desired isomer.

This protocol describes a representative Knorr synthesis of a simple, yet medicinally relevant, pyrazole derivative.

Materials:

  • 1,3-Diphenyl-1,3-propanedione (dibenzoylmethane)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve 1,3-diphenyl-1,3-propanedione (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure to induce crystallization.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.[5]

  • Dry the product to obtain 3,5-diphenyl-1H-pyrazole as a crystalline solid.[5]

  • Characterize the product by melting point, NMR, and mass spectrometry.

1,3-Dipolar Cycloaddition: A Regioselective Alternative

The [3+2] cycloaddition reaction between a 1,3-dipole (such as a diazo compound or a nitrilimine) and a dipolarophile (such as an alkyne or an alkene) is another powerful method for constructing the pyrazole ring. This approach often offers excellent control over regioselectivity.

Causality Behind Experimental Choices: 1,3-dipolar cycloadditions are particularly valuable when specific regioisomers are required, as the electronics of the dipole and dipolarophile often dictate a single outcome. The in-situ generation of reactive diazo compounds from stable precursors like tosylhydrazones has made this method safer and more practical for broader application.[6]

This protocol outlines a general one-pot procedure for the synthesis of pyrazoles from an aldehyde, tosylhydrazine, and a terminal alkyne.[6]

Materials:

  • Aldehyde (1 equivalent)

  • Tosylhydrazine (1 equivalent)

  • Terminal alkyne (1.5 equivalents)

  • Sodium hydroxide (catalytic amount)

  • Solvent (e.g., ethyl acetate)

Procedure:

  • To a solution of the aldehyde and tosylhydrazine in ethyl acetate, add a catalytic amount of a 5 N sodium hydroxide solution and stir for 20 minutes at room temperature. This in-situ generates the diazo compound.[6]

  • Add the terminal alkyne to the reaction mixture.

  • Stir the mixture at 50 °C for 48 hours.[6]

  • After cooling to room temperature, evaporate the solvent under reduced pressure.

  • Dissolve the residue in a mixture of water and ethyl acetate and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted pyrazole.

Multicomponent Reactions (MCRs): Efficiency in Diversity

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials, have emerged as a highly efficient strategy for the synthesis of diverse pyrazole libraries.[7]

Causality Behind Experimental Choices: MCRs are advantageous in medicinal chemistry for their high atom economy, operational simplicity, and the ability to rapidly generate a large number of analogs from a set of building blocks.[7] This is particularly useful in the lead discovery and optimization phases of drug development. Modern variations often employ microwave irradiation or flow chemistry to further enhance reaction rates and yields.[8][9][10]

The Broad Spectrum of Biological Activity

The pyrazole scaffold is a chameleon in the world of pharmacology, with derivatives exhibiting a vast array of biological activities. This versatility is a testament to the scaffold's ability to be tailored to interact with a wide range of biological targets.

Anti-inflammatory Agents: The COX-2 Inhibition Story

Perhaps the most well-known application of pyrazoles in medicine is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. Celecoxib (Celebrex®) is a blockbuster drug that selectively inhibits COX-2, an enzyme involved in the inflammatory cascade, thereby reducing pain and inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

Mechanism of Action: The prostaglandin synthesis pathway begins with the liberation of arachidonic acid from the cell membrane. The COX enzymes (COX-1 and COX-2) then convert arachidonic acid into prostaglandin H2 (PGH2), which is a precursor to various prostaglandins that mediate inflammation, pain, and fever. Celecoxib's diaryl-substituted pyrazole structure allows it to selectively bind to and inhibit the COX-2 isozyme.

Prostaglandin_Pathway cluster_COX COX Enzyme Action Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX2 COX-2 PGH2 Prostaglandin H2 AA->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Caption: Prostaglandin synthesis pathway and the inhibitory action of Celecoxib on COX-2.

This protocol provides a general workflow for screening potential COX-2 inhibitors.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex Red)

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • 96-well opaque microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing COX Assay Buffer and the COX Probe.

  • Add the test compound at various concentrations to the appropriate wells of the 96-well plate. Include a positive control (e.g., Celecoxib) and a no-inhibitor control.

  • Add the human recombinant COX-2 enzyme to all wells except for the no-enzyme control.

  • Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red).

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Anticancer Agents: Targeting Kinases and Other Pathways

The pyrazole scaffold is a prominent feature in many approved and investigational anticancer drugs, particularly kinase inhibitors.[3] The ability of the pyrazole ring to form key hydrogen bonds and occupy hydrophobic pockets within the ATP-binding site of kinases makes it an ideal scaffold for this class of drugs.[3][11]

Causality Behind Drug Design: In kinase inhibitor design, the pyrazole ring is often used as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The substituents on the pyrazole ring can be modified to achieve selectivity for a particular kinase and to optimize pharmacokinetic properties. For example, in the design of Aurora kinase inhibitors, a pyrazole fragment was preferred because it yielded potent inhibitors with improved drug-like properties, such as reduced lipophilicity.[3]

Table 1: Selected Pyrazole-Based Kinase Inhibitors and their Anticancer Activity

CompoundTarget Kinase(s)Cancer IndicationIC50Reference
RuxolitinibJAK1, JAK2Myelofibrosis~3 nM[3]
CrizotinibALK, METNon-small cell lung cancerVaries by cell line[3]
EncorafenibBRAF V600EMelanomaVaries by cell line[4]
Compound 43 PI3 KinaseBreast Cancer (preclinical)0.25 µM (MCF7 cells)[4]
Compound 25 VEGFR-2Various cancers (preclinical)97 nM[4]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. It is a standard preliminary screen for potential anticancer agents.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl)

  • 96-well cell culture plate

  • Test compounds (dissolved in DMSO)

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[12]

  • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[12]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Other Therapeutic Areas

The therapeutic reach of pyrazole-containing drugs extends far beyond inflammation and cancer.

  • Anti-obesity: Rimonabant (Acomplia®), although later withdrawn from the market due to psychiatric side effects, was a selective cannabinoid-1 (CB1) receptor antagonist. Its mechanism involved blocking the signaling of endocannabinoids, which play a role in appetite regulation.

  • Erectile Dysfunction: Sildenafil (Viagra®) contains a fused pyrazolopyrimidinone core and acts as a potent inhibitor of phosphodiesterase type 5 (PDE5). By inhibiting PDE5, sildenafil increases the levels of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and increased blood flow.

  • Antibacterial Agents: Numerous pyrazole derivatives have been investigated as antibacterial agents, with some showing potent activity against resistant strains like MRSA.[13] The structure-activity relationship studies in this area are ongoing, with the aim of developing novel antibiotics.

Endocannabinoid_Signaling Endocannabinoids Endocannabinoids (e.g., Anandamide) CB1_Receptor CB1 Receptor Endocannabinoids->CB1_Receptor Activation Signaling_Cascade Downstream Signaling Cascade CB1_Receptor->Signaling_Cascade Appetite_Stimulation Appetite Stimulation Signaling_Cascade->Appetite_Stimulation Rimonabant Rimonabant Rimonabant->CB1_Receptor Antagonism

Caption: Simplified endocannabinoid signaling pathway and the antagonistic action of Rimonabant on the CB1 receptor.

Structure-Activity Relationships (SAR) and Drug Design Principles

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Understanding these structure-activity relationships is crucial for the rational design of new and improved therapeutic agents.

Table 2: Structure-Activity Relationship Insights for Pyrazole-Based Anticancer Agents

Structural FeatureImpact on ActivityRationale/ExampleReference
Substitution at N-1 Crucial for target engagement and physicochemical properties.In many kinase inhibitors, a bulky group at N-1 can enhance selectivity and potency by interacting with specific residues in the ATP-binding pocket.[3]
Substitution at C-3 Often a key interaction point with the target.In some VEGFR-2 inhibitors, a phenyl group at C-3 is important for activity.[13]
Substitution at C-4 Can modulate potency and selectivity.Introduction of a cyano group at C-4 has been shown to be beneficial in some series of anticancer pyrazoles.[14]
Substitution at C-5 Can influence pharmacokinetic properties.In some kinase inhibitors, substitution at C-5 can improve solubility and metabolic stability.[3]
Electron-donating vs. Electron-withdrawing groups Can significantly alter the electronic properties of the pyrazole ring and its interactions.In a series of VEGFR-2 inhibitors, compounds with electron-withdrawing groups showed greater growth inhibition.[4]

Future Perspectives

The pyrazole scaffold continues to be a fertile ground for drug discovery.[15] Future research will likely focus on several key areas:

  • Novel Scaffolds and Fused Systems: The exploration of novel pyrazole-fused heterocyclic systems will undoubtedly lead to the discovery of compounds with new biological activities.

  • Targeted Therapies: The development of highly selective pyrazole-based inhibitors for specific targets, such as kinases and other enzymes implicated in disease, will continue to be a major focus.

  • Advanced Synthesis Methodologies: The application of green chemistry principles, such as microwave-assisted synthesis and flow chemistry, will enable the more efficient and sustainable production of pyrazole derivatives.[8][9][10]

  • Computational Drug Design: The use of in silico methods, such as QSAR and molecular docking, will play an increasingly important role in the rational design and optimization of new pyrazole-based drug candidates.[14]

Conclusion

The pyrazole nucleus is a testament to the power of a privileged scaffold in medicinal chemistry. Its synthetic tractability, coupled with its ability to engage in a wide range of biological interactions, has led to a remarkable number of successful therapeutic agents. This in-depth guide has provided a technical overview of the key aspects of pyrazole chemistry and pharmacology, from fundamental synthetic protocols to the rationale behind their application in drug design. As our understanding of disease biology deepens and synthetic methodologies advance, the pyrazole scaffold is poised to remain a central and indispensable tool in the development of the next generation of medicines.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). PMC. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Publishing. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ. (2005). ACS Publications. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). PMC. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Publishing. [Link]

  • The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. (n.d.). ResearchGate. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. [Link]

  • Process for the regioselective synthesis of pyrazoles. (2015).
  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Publications. [Link]

  • Synthesis of 3,5‐Diphenyl‐1H‐Pyrazoles. (2017). ResearchGate. [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2024). MDPI. [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2024). DergiPark. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021). PMC. [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2022). NIH. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2024). ACS Publications. [Link]

  • Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. (2024). RSC Publishing. [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2024). ResearchGate. [Link]

  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2018). ResearchGate. [Link]

  • The pyrazole scaffold in drug development. A target profile analysis. (2022). ResearchGate. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. (2020). ResearchGate. [Link]

  • Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. (2019). PubMed. [Link]

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Publishing. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Bentham Science. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. (2018). SciSpace. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. [Link]

  • Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. (2021). ACS Publications. [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2012). MDPI. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). In "Name Reactions in Organic Synthesis". [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The document elucidates the predicted solubility profile based on the molecule's structural components—a substituted pyrazole ring and a primary aliphatic amine. Furthermore, it offers detailed, field-proven methodologies for the empirical determination of its solubility in various aqueous and organic solvent systems. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical protocols necessary to effectively work with this compound, ensuring data integrity and reproducibility in preclinical and developmental studies.

Introduction: The Role of Solubility in Drug Discovery

Solubility is a critical physicochemical parameter that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. It directly impacts bioavailability, formulation strategies, and ultimately, the clinical efficacy and safety of a drug candidate. For a molecule like 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, which incorporates both a heterocyclic aromatic system and a basic amine function, a thorough understanding of its solubility is paramount. The pyrazole moiety, a common scaffold in pharmaceuticals, can enhance potency and modulate physicochemical properties.[1] The primary amine group, on the other hand, introduces pH-dependent solubility and potential for salt formation, which are key considerations in formulation development. This guide will therefore dissect the solubility of this compound from both a theoretical and a practical standpoint.

Molecular Structure and Predicted Solubility Profile

The solubility of an organic molecule is governed by the interplay of its polar and non-polar components and their interactions with the solvent. The structure of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine offers several clues to its likely solubility behavior.

  • The Pyrazole Ring: The 1-methyl-1H-pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. While the pyrazole ring itself has some polar character due to the nitrogen atoms, the N-methylation and the alkyl chain at the 4-position contribute to its lipophilicity. Generally, pyrazoles exhibit moderate solubility in water and good solubility in many organic solvents like ethanol, methanol, and acetone.[2][3] The lipophilicity of the pyrazole core is significantly lower than that of a benzene ring, which can be advantageous in drug design.[1]

  • The Propan-1-amine Side Chain: The presence of a primary amine (-NH2) group at the terminus of the propyl chain is a key determinant of the compound's aqueous solubility. Primary amines can act as hydrogen bond donors and acceptors, facilitating interactions with polar protic solvents like water.[4] Crucially, the amine group is basic, meaning it can be protonated in acidic solutions to form a highly polar and water-soluble ammonium salt. This pH-dependent solubility is a critical characteristic to exploit in experimental and formulation settings.

Predicted Solubility:

  • Aqueous Solubility: The compound is expected to have some intrinsic aqueous solubility due to the presence of the amine and pyrazole nitrogens, which can participate in hydrogen bonding. However, the overall carbon framework may limit high solubility in neutral water. The solubility is predicted to increase significantly in acidic aqueous solutions (e.g., dilute HCl) due to the formation of the protonated amine.

  • Organic Solubility: Good solubility is anticipated in polar organic solvents such as methanol, ethanol, and DMSO, which can effectively solvate both the polar amine and the heterocyclic ring. Solubility in non-polar solvents like hexane is expected to be limited.

A visual representation of the key structural features influencing solubility is provided below.

Solubility_Factors cluster_molecule 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine cluster_properties Predicted Solubility Influence mol Pyrazole Ring (1-methyl, 4-propyl substituted) Primary Amine (-NH2) pyrazole_props Moderate Polarity Lipophilic Contribution Soluble in Organics mol:f0->pyrazole_props amine_props High Polarity Hydrogen Bonding Basic (pH-dependent solubility) mol:f2->amine_props

Caption: Key structural features of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine and their predicted influence on solubility.

Experimental Determination of Solubility

While predictions provide a valuable starting point, empirical determination of solubility is essential for accurate characterization. The following protocols outline robust methods for quantifying the solubility of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine.

Materials and Equipment
  • 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine (purity >98%)

  • Solvents:

    • Deionized water

    • Phosphate buffered saline (PBS), pH 7.4

    • 0.1 M Hydrochloric acid (HCl)

    • Methanol (HPLC grade)

    • Ethanol (95%)

    • Dimethyl sulfoxide (DMSO)

    • Acetonitrile (HPLC grade)

  • Analytical balance (± 0.01 mg)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Syringe filters (0.22 µm)

  • Glass vials with screw caps

Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic equilibrium solubility.

Protocol:

  • Preparation: Accurately weigh an excess amount of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine into separate glass vials for each solvent to be tested.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle. Subsequently, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to ensure complete separation of the solid and liquid phases.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Perform a precise serial dilution of the filtrate with an appropriate mobile phase for HPLC analysis.

  • Quantification: Analyze the diluted samples by a validated HPLC-UV method. The concentration of the compound is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

  • Calculation: The solubility is calculated from the determined concentration and the dilution factor.

The following diagram illustrates the shake-flask method workflow.

Shake_Flask_Workflow start Start step1 Add excess compound to vial start->step1 step2 Add known volume of solvent step1->step2 step3 Equilibrate with shaking (24-48h at constant T) step2->step3 step4 Centrifuge to separate phases step3->step4 step5 Filter supernatant step4->step5 step6 Dilute filtrate step5->step6 step7 Analyze by HPLC step6->step7 end End step7->end

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Kinetic Solubility Determination (High-Throughput Method)

For earlier stages of drug discovery, a higher-throughput kinetic solubility assay can be employed. This method measures the solubility of a compound precipitating from a DMSO stock solution upon addition to an aqueous buffer.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a 96-well plate, add the desired aqueous buffer (e.g., PBS, pH 7.4) to each well.

  • Compound Addition: Add a small volume of the DMSO stock solution to the aqueous buffer in each well to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and incubate at a constant temperature (e.g., room temperature) with gentle shaking for a defined period (e.g., 2 hours).

  • Precipitation Measurement: Measure the amount of precipitated compound. This can be done directly by nephelometry (light scattering) or indirectly by separating the soluble fraction and measuring its concentration.

  • Data Analysis: The kinetic solubility is typically reported as the highest concentration at which no precipitation is observed.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvent systems.

Table 1: Hypothetical Solubility Data for 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine at 25 °C

Solvent SystempHSolubility (mg/mL)Solubility (mM)
Deionized Water~8-9 (basic amine)> 10> 67
0.1 M HCl1> 100> 670
PBS7.4> 25> 168
MethanolN/A> 50> 335
Ethanol (95%)N/A> 50> 335
AcetonitrileN/A> 20> 134
DMSON/A> 100> 670

Interpretation of Results:

  • High Aqueous Solubility in Acid: The significantly higher solubility in 0.1 M HCl confirms the basic nature of the amine and its protonation at low pH. This is a crucial finding for potential oral formulations where the compound will encounter the acidic environment of the stomach.

  • Good Solubility in Polar Organic Solvents: The high solubility in methanol, ethanol, and DMSO is consistent with the predicted behavior and provides flexibility for stock solution preparation and in vitro assays.

  • Sufficient Buffer Solubility: The solubility in PBS at pH 7.4 is a key indicator for its suitability in physiological assays.

Conclusion and Future Directions

This guide has provided a detailed overview of the predicted and experimental determination of the solubility of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine. The presence of a basic amine group is the dominant factor governing its aqueous solubility, making it highly soluble in acidic conditions. The compound also exhibits good solubility in polar organic solvents. For drug development professionals, the next logical steps would involve:

  • Salt Screening: Investigating the formation of various pharmaceutically acceptable salts to identify a solid form with optimal solubility, stability, and manufacturability.

  • Formulation Development: Leveraging the pH-dependent solubility to design appropriate formulations for the intended route of administration.

  • Biopharmaceutical Classification System (BCS) Assessment: Combining solubility data with permeability data to classify the compound and predict its in vivo absorption characteristics.

By following the principles and protocols outlined in this guide, researchers can ensure the generation of high-quality, reliable solubility data, thereby facilitating the informed progression of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine in the drug discovery and development pipeline.

References

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]

  • AIP Publishing. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 3. Non-Aliphatic Amines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • SlideShare. (n.d.). Exp 3 Identification of amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines. Retrieved from [Link]

  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The specific molecule, 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, is a valuable building block in drug discovery, offering a versatile platform for the synthesis of more complex molecules with potential therapeutic applications. Its structure, featuring a substituted pyrazole ring linked to a flexible aminopropyl chain, allows for diverse interactions with biological targets. This application note provides a comprehensive, step-by-step protocol for the synthesis of this key intermediate, grounded in established chemical principles and supported by authoritative literature. The presented methodology is designed to be robust and scalable, catering to the needs of researchers in both academic and industrial settings.

Synthetic Strategy: A Rationale-Driven Approach

The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is approached through a logical, three-step sequence, commencing with the commercially available or readily synthesized 1-methyl-1H-pyrazole. The strategy focuses on the selective functionalization of the C4 position of the pyrazole ring, followed by chain extension and subsequent reduction to yield the target primary amine.

The chosen synthetic pathway is as follows:

  • Vilsmeier-Haack Formylation: Introduction of a formyl group at the electron-rich C4 position of the 1-methyl-1H-pyrazole ring. This reaction is a classic and highly efficient method for the formylation of various heterocyclic systems.[2][3][4]

  • Horner-Wadsworth-Emmons Olefination: Extension of the carbon chain by reacting the aldehyde with a stabilized phosphonate ylide. This reaction is renowned for its high efficiency and stereoselectivity, typically favoring the formation of the (E)-alkene.[5][6][7][8] In this protocol, we utilize diethyl cyanomethylphosphonate to introduce a two-carbon unit and a nitrile functionality in a single step, forming the key intermediate, 3-(1-methyl-1H-pyrazol-4-yl)acrylonitrile.

  • Catalytic Hydrogenation: Simultaneous reduction of the carbon-carbon double bond and the nitrile group to afford the saturated primary amine. This method is chosen for its efficiency and cleaner reaction profile compared to metal hydride reductions.[9][10]

This multi-step synthesis is designed for efficiency and control, with each step producing a stable and readily purifiable intermediate.

Visualizing the Workflow

The overall synthetic scheme is depicted in the following workflow diagram:

Synthesis_Workflow Start 1-methyl-1H-pyrazole Step1 Step 1: Vilsmeier-Haack Formylation Start->Step1 Intermediate1 1-methyl-1H-pyrazole-4-carbaldehyde Step1->Intermediate1 DMF, POCl₃ Step2 Step 2: Horner-Wadsworth-Emmons Olefination Intermediate1->Step2 Intermediate2 3-(1-methyl-1H-pyrazol-4-yl)acrylonitrile Step2->Intermediate2 Diethyl cyanomethylphosphonate, NaH, THF Step3 Step 3: Catalytic Hydrogenation Intermediate2->Step3 FinalProduct 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine Step3->FinalProduct H₂, Raney Ni, NH₃/MeOH

Caption: Synthetic workflow for 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-methyl-1H-pyrazoleReagentPlus®, 99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-AldrichStore over molecular sieves.
Phosphorus oxychloride (POCl₃)ReagentPlus®, 99%Sigma-AldrichHandle in a fume hood.
Diethyl cyanomethylphosphonate97%Sigma-Aldrich
Sodium hydride (NaH)60% dispersion in mineral oilSigma-AldrichHandle with care under inert gas.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichStore over molecular sieves.
Raney® 2800 NickelSlurry in waterSigma-AldrichHighly flammable catalyst.
Methanol (MeOH)Anhydrous, 99.8%Sigma-Aldrich
Ammonia solution7 N in methanolSigma-Aldrich
Dichloromethane (DCM)ACS reagent, ≥99.5%Sigma-Aldrich
Ethyl acetate (EtOAc)ACS reagent, ≥99.5%Sigma-Aldrich
Sodium bicarbonate (NaHCO₃)≥99.7%Sigma-Aldrich
Sodium sulfate (Na₂SO₄)Anhydrous, ≥99.0%Sigma-Aldrich
Step 1: Synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde

Rationale: The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like 1-methyl-1H-pyrazole.[2][3][4] The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from DMF and POCl₃ and acts as the electrophile.

Procedure:

  • To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 3 equivalents) in a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Cool the reaction mixture back to 0 °C and add a solution of 1-methyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF dropwise via the dropping funnel.

  • After the addition, heat the reaction mixture to 80-90 °C and maintain this temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 1-methyl-1H-pyrazole-4-carbaldehyde as a pale yellow solid.

Step 2: Synthesis of 3-(1-methyl-1H-pyrazol-4-yl)acrylonitrile

Rationale: The Horner-Wadsworth-Emmons reaction provides a highly efficient and stereoselective method for the synthesis of α,β-unsaturated nitriles from aldehydes.[5][6][7][8] The use of diethyl cyanomethylphosphonate allows for the direct introduction of the acrylonitrile moiety.

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add diethyl cyanomethylphosphonate (1.1 equivalents) dropwise.

  • After the addition, allow the mixture to stir at room temperature for 1 hour, during which time the evolution of hydrogen gas will cease, and a clear solution of the phosphonate ylide will be formed.

  • Cool the reaction mixture back to 0 °C and add a solution of 1-methyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in anhydrous THF dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the careful addition of water.

  • Extract the aqueous layer with ethyl acetate (EtOAc) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (EtOAc/hexanes) to give 3-(1-methyl-1H-pyrazol-4-yl)acrylonitrile, typically as a white to off-white solid.

Step 3: Synthesis of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

Rationale: Catalytic hydrogenation with Raney Nickel is a powerful method for the simultaneous reduction of a conjugated double bond and a nitrile to a saturated amine.[9][10] The reaction is performed in a methanolic ammonia solution to prevent the formation of secondary amines.

Procedure:

  • To a solution of 3-(1-methyl-1H-pyrazol-4-yl)acrylonitrile (1 equivalent) in a 7 N solution of ammonia in methanol, add a catalytic amount of Raney® 2800 Nickel (approximately 10% by weight of the substrate). Caution: Raney Nickel is pyrophoric and should be handled with care.

  • Transfer the reaction mixture to a high-pressure hydrogenation vessel (e.g., a Parr shaker).

  • Pressurize the vessel with hydrogen gas (H₂) to 50-60 psi.

  • Heat the reaction mixture to 40-50 °C and shake vigorously for 12-24 hours, or until the uptake of hydrogen ceases.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with methanol. Caution: The Celite® pad with the catalyst should not be allowed to dry as it can ignite in air. Quench the catalyst-containing Celite® with water.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine.

  • The crude product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups at each stage of the synthesis (e.g., C=O stretch of the aldehyde, C≡N stretch of the nitrile, N-H stretch of the amine).

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride is corrosive and reacts violently with water. Handle with extreme care.

  • Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas.

  • Raney Nickel is a pyrophoric catalyst and must be handled as a slurry. Do not allow it to dry in the air.

  • High-pressure hydrogenation should only be performed by trained personnel using appropriate equipment.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine. The described three-step sequence, employing well-established and high-yielding reactions, offers a practical and scalable route to this valuable building block. The thorough explanation of the rationale behind each step, coupled with detailed experimental procedures, aims to empower researchers in their synthetic endeavors within the field of drug discovery and development.

References

  • Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available from: [Link]

  • Semantic Scholar. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Available from: [Link]

  • ResearchGate. Vilsmeier-Haack formylation of 1H-pyrazoles. Available from: [Link]

  • RSC Publishing. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available from: [Link]

  • Google Patents. Catalytic hydrogenation process for preparing pyrazoles.
  • Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available from: [Link]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]

  • YouTube. Horner-Wadsworth-Emmons Reaction. Available from: [Link]

  • ACS Publications. Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride1. Available from: [Link]

  • JoVE. Nitriles to Amines: LiAlH4 Reduction. Available from: [Link]

  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Available from: [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available from: [Link]

  • NIH. Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. Available from: [Link]

  • ResearchGate. Aza-Wittig Reaction with Nitriles: How Carbonyl Function Switches from Reacting to Activating. Available from: [Link]

  • PMC. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Available from: [Link]

Sources

in vitro assays using 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the In Vitro Pharmacological Profiling of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive framework for the in vitro characterization of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, a novel small molecule featuring a privileged pyrazole scaffold. The structural motifs of this compound—a substituted pyrazole ring and a flexible propylamine side chain—suggest potential interactions with key central nervous system (CNS) targets. This guide is designed for researchers in pharmacology and drug development, presenting a tiered, hypothesis-driven assay cascade. We move beyond simple protocols to explain the scientific rationale behind each step, enabling the user to build a robust pharmacological profile for this compound and others with similar structural features. The workflow begins with broad primary screening against high-probability targets, including histamine H3 receptors and monoamine oxidases, and progresses to more specific functional and mechanistic assays.

Introduction: Deconstructing the Molecule to Predict its Function

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a wide array of biological targets. The subject of this guide, 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, presents two key structural features that guide our initial hypotheses:

  • The 1-methyl-1H-pyrazole Ring: This moiety is a common feature in antagonists of the histamine H3 receptor (H3R), a critical G protein-coupled receptor (GPCR) in the CNS that modulates the release of various neurotransmitters.[3][4]

  • The Propan-1-amine Side Chain: This flexible chain terminating in a primary amine is reminiscent of the structures of monoamine neurotransmitters (e.g., serotonin, dopamine). This makes the monoamine oxidase (MAO) enzymes, which are responsible for the degradation of these neurotransmitters, a plausible target.[5]

Therefore, this guide outlines a logical assay workflow designed to systematically test these primary hypotheses and explore secondary possibilities, such as neuroprotective effects, which are often associated with CNS-active pyrazole derivatives.[2][6]

Foundational Steps: Compound Management and Preliminary Assessment

Before engaging in target-specific assays, it is crucial to establish the fundamental physicochemical properties and cytotoxic profile of the compound. This ensures data integrity and informs the design of subsequent experiments.

Solubility and Stock Solution Preparation

Accurate and reproducible results depend on the complete solubilization of the test compound.

  • Protocol:

    • Attempt to dissolve the compound in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-50 mM).

    • If solubility in DMSO is limited, explore other organic solvents or aqueous buffer systems, assessing pH dependence.

    • Visually inspect the stock solution for any precipitation. Centrifuge before use to pellet any minor, insoluble aggregates.

    • Causality: DMSO is a standard solvent for compound libraries, but high concentrations can be toxic to cells. The final DMSO concentration in cell-based assays should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts.

Safety and Handling

While specific toxicity data for this compound is unavailable, related pyrazole-amines are classified as potential skin and eye irritants.[7][8]

  • Precautions:

    • Always handle the compound in a well-ventilated area or chemical fume hood.

    • Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Consult the Safety Data Sheet (SDS) for any related analogs for detailed handling information.

General Cell Viability Assay

This initial screen is vital to determine the non-toxic concentration range of the compound for use in subsequent cell-based functional assays. It establishes a therapeutic window where observed effects are due to specific target engagement rather than general cytotoxicity.

  • Protocol (WST-1 or MTT Assay):

    • Cell Seeding: Plate a neuronal cell line (e.g., SH-SY5Y or HEK293) in a 96-well plate at a predetermined density and allow cells to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine (e.g., from 0.1 µM to 100 µM).

    • Incubation: Replace the cell culture medium with medium containing the various compound concentrations. Include a "vehicle control" (e.g., 0.1% DMSO) and a "positive control" for cell death (e.g., 1% Triton X-100). Incubate for 24-48 hours.

    • Reagent Addition: Add WST-1 or MTT reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.

    • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a plate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control. The highest concentration that does not significantly reduce cell viability (e.g., >90% viability) should be used as the maximum concentration in subsequent functional assays.

Tier 1: Primary Target Screening Workflow

This tier focuses on testing the two primary hypotheses derived from the compound's structure. The workflow is designed for efficiency, starting with binding assays to confirm interaction, followed by functional assays to determine the nature of that interaction.

G cluster_0 Tier 1: Primary Screening cluster_1 Hypothesis 1: H3R Ligand cluster_2 Hypothesis 2: MAO Inhibitor TestCompound 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine H3R_Binding H3R Radioligand Binding Assay TestCompound->H3R_Binding MAO_Assay MAO-A / MAO-B Inhibition Assay TestCompound->MAO_Assay H3R_Functional H3R Functional Assay (cAMP Inhibition) H3R_Binding->H3R_Functional If Binding Confirmed MAO_Kinetics Determine IC50 & Selectivity MAO_Assay->MAO_Kinetics If Inhibition Detected

Caption: Tier 1 screening workflow for the test compound.

Hypothesis 1: Histamine H3 Receptor (H3R) Antagonism

The H3R is a Gi-coupled receptor; its activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[3] An antagonist will block this effect, while an inverse agonist will increase basal cAMP levels.

G Agonist Histamine (Agonist) H3R H3 Receptor Agonist->H3R Activates Antagonist Test Compound (Potential Antagonist) Antagonist->H3R Blocks Gi Gi Protein H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Decreased Neuronal Excitability cAMP->Response G Substrate Monoamine Substrate (e.g., Kynuramine) MAO MAO-A or MAO-B Substrate->MAO Oxidizes H2O2 H₂O₂ MAO->H2O2 Produces HRP HRP H2O2->HRP Probe Amplex Red (Non-fluorescent) Probe->HRP Product Resorufin (Fluorescent) HRP->Product Generates

Caption: Principle of a fluorescence-based MAO assay.

This is a high-throughput, sensitive method to determine the inhibitory activity and selectivity of the compound against the two MAO isoforms.

  • Principle: Recombinant human MAO-A or MAO-B is used to oxidize a substrate. The resulting H₂O₂ is detected in a coupled reaction with horseradish peroxidase (HRP) and a fluorogenic probe like Amplex Red, which produces the highly fluorescent resorufin. [9]* Materials:

    • Recombinant human MAO-A and MAO-B enzymes. [5] * Substrates: Serotonin or kynuramine for MAO-A; benzylamine or kynuramine for MAO-B. [9][10] * MAO-Glo™ kit or individual components: Amplex Red, HRP.

    • Known inhibitors (positive controls): Clorgyline for MAO-A, Selegiline (Deprenyl) for MAO-B. [5] * Assay Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).

    • Black, opaque 96- or 384-well plates.

  • Step-by-Step Methodology:

    • In separate plates for MAO-A and MAO-B, add assay buffer.

    • Add the test compound over a range of concentrations (e.g., 10⁻⁹ M to 10⁻⁴ M). Include vehicle control (0% inhibition) and a high concentration of the appropriate selective inhibitor (100% inhibition).

    • Add MAO-A or MAO-B enzyme to the respective plates and pre-incubate with the compound for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is added.

    • Prepare a reaction mix containing the substrate and the detection reagents (Amplex Red, HRP).

    • Initiate the reaction by adding the reaction mix to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure fluorescence using a plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the controls.

    • Plot percent inhibition against the log concentration of the compound.

    • Use non-linear regression to determine the IC₅₀ value for each isoform.

    • The Selectivity Index (SI) is calculated as IC₅₀ (MAO-A) / IC₅₀ (MAO-B). An SI > 10 indicates selectivity for MAO-B, while an SI < 0.1 indicates selectivity for MAO-A.

Tier 2: Mechanistic & Neuroprotection Assays

If Tier 1 assays yield a positive result, or if the goal is to explore broader activities, Tier 2 assays provide deeper mechanistic insights.

Follow-up for MAO Inhibition: Reversibility
  • Rationale: Determining if inhibition is reversible or irreversible is critical for drug development. Irreversible inhibitors form a covalent bond with the enzyme and have a longer duration of action, but may also have a higher risk of side effects.

  • Protocol (Dialysis Method):

    • Incubate a concentrated solution of the MAO enzyme with a high concentration (e.g., 10x IC₅₀) of the test compound for 30 minutes.

    • Place the enzyme-inhibitor mixture in a dialysis bag or cassette.

    • Dialyze against a large volume of assay buffer for an extended period (e.g., 24 hours) with several buffer changes to remove any unbound inhibitor.

    • Measure the residual activity of the dialyzed enzyme using the assay described in Protocol 3.

  • Interpretation: If enzyme activity is restored after dialysis, the inhibition is reversible. If activity remains low, the inhibition is irreversible or pseudo-irreversible.

Hypothesis 3: Neuroprotective Activity
  • Rationale: Many compounds that modulate neurotransmitter systems also exhibit neuroprotective properties. This assay tests the ability of the compound to protect neuronal cells from a specific toxic insult, mimicking aspects of neurodegenerative disease. [11][12]* Protocol (6-OHDA-induced Neurotoxicity Model):

    • Cell Culture: Use a dopaminergic neuronal cell line like SH-SY5Y. Differentiate the cells (e.g., with retinoic acid) to induce a more mature neuronal phenotype.

    • Pre-treatment: Treat the differentiated cells with various non-toxic concentrations of the test compound for 2-4 hours.

    • Toxic Insult: Expose the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA), which selectively damages dopaminergic neurons and induces oxidative stress and apoptosis. [6] 4. Incubation: Co-incubate the cells with the test compound and the toxin for 24 hours.

    • Assessment of Viability: Measure cell viability using a WST-1, MTT, or CellTiter-Glo assay as described in section 2.3.

    • (Optional Follow-up) Apoptosis Assay: To confirm the mechanism of cell death, measure the activity of caspases 3 and 7 using a luminogenic or fluorogenic substrate. A reduction in caspase activity in compound-treated cells would indicate anti-apoptotic effects. [6]* Data Analysis: A statistically significant increase in cell viability in the presence of the test compound compared to the toxin-only control indicates a neuroprotective effect.

Data Summary and Interpretation

All quantitative data should be summarized for clear interpretation and comparison.

Assay TypeParameter3-(1-methyl-1H-pyrazol-4-yl)propan-1-aminePositive Control
H3R Binding Ki (nM)Experimental ValueThioperamide: Literature Value [13]
H3R Functional (Antagonist) pA₂Experimental ValuePitolisant: Literature Value [3]
MAO-A Inhibition IC₅₀ (nM)Experimental ValueClorgyline: <10 nM [5][9]
MAO-B Inhibition IC₅₀ (nM)Experimental ValueSelegiline: <15 nM [5][9]
MAO Selectivity Index SI (IC₅₀A/IC₅₀B)Calculated Value-
Neuroprotection (6-OHDA) % Protection at X µMExperimental ValueEdaravone: Literature Value [14]

By systematically progressing through this assay cascade, researchers can efficiently determine if 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is a potent H3R antagonist, a selective MAO inhibitor, a neuroprotective agent, or a combination thereof. This structured, evidence-based approach is fundamental to modern drug discovery and provides a solid foundation for any subsequent in vivo studies.

References

  • bioRxiv. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. [Link]

  • PMC. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. [Link]

  • MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

  • Acta Pharmacologica Sinica. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • MDPI. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • Springer. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • PMC. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. [Link]

  • PMC. (2013). Current status of pyrazole and its biological activities. [Link]

  • PubMed. (2017). Enzyme Inhibition Assays for Monoamine Oxidase. [Link]

  • ASPET Journals. (2020). A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. [Link]

  • ACS Publications. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. [Link]

  • PMC. (1995). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. [Link]

  • MDPI. (2014). Nutraceutical Antioxidants as Novel Neuroprotective Agents. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this critical heterocyclic scaffold. Pyrazoles are a cornerstone in medicinal chemistry and agrochemicals, making the optimization of their synthesis a high-value endeavor.[1] This document moves beyond simple protocols to provide in-depth troubleshooting guides and FAQs, grounded in mechanistic principles to empower you to solve challenges in your own research.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during pyrazole synthesis, particularly focusing on the widely used condensation reaction between 1,3-dicarbonyl compounds and hydrazines (the Knorr pyrazole synthesis and its variations).[2]

Q1: My reaction yield is very low or has failed completely. What are the likely causes and how can I fix it?

This is the most frequent issue and can stem from several factors. A systematic approach is key to identifying the root cause.

Probable Causes & Solutions

  • Ineffective or Absent Catalysis: The condensation of a 1,3-diketone and a hydrazine is often not a spontaneous process and requires catalysis to proceed efficiently.[3]

    • Causality: Catalysts activate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine. They are also crucial for facilitating the final, often rate-limiting, dehydration step.[2]

    • Solution Workflow:

      • Step 1: Introduce a Catalyst. If running the reaction neat or in a neutral solvent, the absence of a catalyst is a likely cause.[3] Start by adding a catalytic amount (1-5 mol%) of a simple Brønsted acid like acetic acid or p-toluenesulfonic acid (TsOH).

      • Step 2: Consider a Lewis Acid. For less reactive substrates, a Lewis acid may be more effective. Catalysts like lithium perchlorate (LiClO₄) or aluminum chloride (AlCl₃) have been shown to promote the reaction effectively, even at room temperature.[3][4]

      • Step 3: Verify Catalyst Activity. Ensure your catalyst has not degraded. Use a fresh bottle or a recently opened one.

  • Inappropriate Reaction Temperature: Temperature plays a critical role in reaction kinetics, but an overly high temperature can lead to degradation and reduced yields.

    • Causality: The initial condensation and the final dehydration steps have different activation energies. While higher temperatures favor the dehydration step, they can also promote side reactions or decomposition of starting materials or the product.

    • Solution Workflow:

      • Step 1: Establish a Baseline. Start the reaction at room temperature or a slightly elevated temperature (e.g., 40 °C) and monitor its progress via TLC or LC-MS.

      • Step 2: Incremental Increase. If the reaction is sluggish, increase the temperature in 10-20 °C increments. In one documented optimization, increasing the temperature to 60 °C improved the yield, but further increases led to a decrease.[3]

      • Step 3: Monitor for By-products. At higher temperatures, watch for the appearance of new spots on your TLC plate, which may indicate degradation.

  • Incorrect Solvent Choice: The solvent does more than just dissolve the reactants; it influences reaction rates and even mechanistic pathways.

    • Causality: Solvent polarity can affect the stability of charged intermediates and transition states. Protic solvents (like ethanol) can hydrogen-bond with reactants, potentially slowing the reaction, while aprotic solvents may accelerate it.

    • Solution Workflow:

      • Step 1: Evaluate Your Current Solvent. Ethanol is common but not always optimal. If yields are low in ethanol, consider switching.

      • Step 2: Trial an Aprotic Solvent. Toluene has been shown to provide better yields than THF or dioxane in certain silver-catalyzed pyrazole syntheses.[3] For controlling regioselectivity, aprotic dipolar solvents like DMF or NMP have also proven effective.[5]

      • Step 3: Consider Acetic Acid as a Solvent. For acid-catalyzed reactions, using glacial acetic acid as the solvent can be highly effective, as it serves as both the medium and the catalyst.

Q2: My reaction produces a mixture of regioisomers. How can I improve the regioselectivity?

The formation of regioisomers is a classic challenge when using an unsymmetrical 1,3-dicarbonyl compound.[2] Selectivity is dictated by which of the two carbonyl groups the substituted nitrogen of the hydrazine attacks first.

Probable Causes & Solutions

  • Lack of Electronic or Steric Differentiation: If the two carbonyl groups of your dicarbonyl substrate are electronically and sterically similar, the hydrazine will attack both with comparable ease, leading to a mixture of products.

    • Causality: The reaction's regioselectivity is governed by a delicate balance of factors including the electrophilicity of the carbonyl carbons, steric hindrance around them, and the pH of the reaction medium.[2]

    • Solution Workflow:

      • Step 1: pH Control. This is the most critical parameter. Under acidic conditions, the reaction is often directed by the stability of the intermediate, favoring attack at the more sterically hindered carbonyl. In neutral or basic conditions, the reaction is often under kinetic control, favoring attack at the less sterically hindered or more electrophilic carbonyl. Run small-scale trials at different pH values (e.g., using acetic acid vs. pyridine as an additive) to determine the optimal condition.

      • Step 2: Solvent Modification. As mentioned, switching from a protic solvent like ethanol to an aprotic dipolar solvent like DMF can significantly alter the product ratio.[5] This is because the solvent can change the relative reactivity of the two carbonyl groups.

      • Step 3: Lower the Temperature. Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can amplify the small differences in activation energy between the two reaction pathways, often favoring the formation of a single isomer.

Q3: I've formed the pyrazole, but it's contaminated with persistent impurities. How can I prevent their formation?

Purification can be complicated by by-products that have similar properties to the desired product. Preventing their formation is the best strategy.

Probable Causes & Solutions

  • Incomplete Dehydration of Intermediates: The reaction may stall at the stable hydroxylpyrazolidine intermediate stage.[2]

    • Causality: The final step of the Knorr synthesis is an acid- or base-catalyzed E1 or E2 elimination of water to form the aromatic pyrazole ring. This step can be slow or reversible.

    • Solution Workflow:

      • Step 1: Force Dehydration. If you have isolated the intermediate, resubject it to the reaction conditions but at a higher temperature or with a stronger acid catalyst (like TsOH) or a dehydrating agent (like MgSO₄ or molecular sieves).

      • Step 2: Use a Co-solvent for Water Removal. Running the reaction in a solvent like toluene with a Dean-Stark trap allows for the azeotropic removal of water, driving the equilibrium towards the final pyrazole product.

  • Formation of a Di-addition Adduct: An excess of hydrazine can potentially react twice with the 1,3-dicarbonyl compound. A di-addition intermediate has been observed in detailed mechanistic studies.[2]

    • Causality: If the initial condensation is slow, the unreacted dicarbonyl is available to react with a second molecule of hydrazine, or the hydrazine can react with an intermediate.

    • Solution Workflow:

      • Step 1: Control Stoichiometry. Ensure you are using a precise 1:1 stoichiometry of hydrazine to dicarbonyl.

      • Step 2: Use Slow Addition. Add the hydrazine solution dropwise to the solution of the 1,3-dicarbonyl compound over a period of time. This keeps the instantaneous concentration of free hydrazine low, minimizing the chance of a second addition.

Part 2: Frequently Asked Questions (FAQs)

Q: How do I select the right catalyst for my pyrazole synthesis? A: The choice of catalyst depends on your specific substrates and the reaction mechanism. A good starting point is to classify your needs.

Catalyst TypeExamplesTypical Use CaseExpert Insight
Brønsted Acid Acetic Acid, HCl, H₂SO₄, TsOHStandard Knorr synthesis from 1,3-diketones.[3]Acetic acid is an excellent starting point as it is mild and can often act as both catalyst and solvent.
Lewis Acid LiClO₄, AlCl₃, BF₃·Et₂O, AgOTfWhen substrates are deactivated or for specific regiochemical control.[3]Lewis acids can coordinate to a carbonyl oxygen, making it highly electrophilic. This is useful for challenging substrates.
Base Pyridine, K₂CO₃, TriethylaminePromoting cyclization via enolate formation or in multicomponent reactions.[3]Bases are often used in syntheses starting from α,β-unsaturated ketones or in cascade reactions.[1]
Metal Catalyst Cu(OTf)₂, AgOTf, Ru₃(CO)₁₂For syntheses involving alkynes, diazo compounds, or oxidative cyclizations.[3][4]These are generally reserved for more advanced, non-Knorr type syntheses and offer unique reactivity pathways.

Q: What is the mechanistic significance of observing a sigmoidal reaction profile (a slow start followed by a rapid acceleration)? A: A sigmoidal kinetic profile is a classic indicator of autocatalysis . In the context of pyrazole synthesis, this means that the pyrazole product itself, being a weak base, is likely catalyzing its own formation. Mechanistic studies have observed this phenomenon, suggesting the reaction pathways are more complex than initially assumed.[2] If you observe this, it confirms that the reaction benefits from catalysis, and adding a small amount of the final product to the initial reaction mixture (seeding) could potentially shorten the induction period.

Q: Can I run my pyrazole synthesis as a one-pot reaction? A: Yes, many modern and efficient pyrazole syntheses are designed as one-pot or multicomponent reactions.[1][4] This approach is highly atom-economical and can save significant time. However, it requires that all reagents and intermediates are compatible with the reaction conditions. Troubleshooting can be more complex, as an issue could arise at any step in the sequence. It is often wise to first optimize the individual steps before combining them into a one-pot procedure.

Part 3: Visualizations & Protocols

Logical Relationship: Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing low-yield reactions.

TroubleshootingWorkflow Start Problem: Low or No Yield Check_Catalyst 1. Verify Catalyst Start->Check_Catalyst Is a catalyst present and active? Check_Temp 2. Optimize Temperature Check_Catalyst->Check_Temp Yes Check_Solvent 3. Change Solvent Check_Temp->Check_Solvent Yes Check_Reagents 4. Check Reagents & Intermediates Check_Solvent->Check_Reagents Yes Success Yield Improved Check_Reagents->Success Yes

Caption: A logical workflow for troubleshooting low-yield pyrazole synthesis.

Experimental Workflow: Knorr Pyrazole Synthesis Mechanism

This diagram illustrates the generally accepted mechanism for the acid-catalyzed Knorr synthesis, highlighting the key intermediate.

KnorrMechanism Knorr Pyrazole Synthesis: Acid-Catalyzed Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration & Aromatization Reactants 1,3-Diketone + Hydrazine Intermediate1 Hemiaminal Intermediate Reactants->Intermediate1 + H⁺ - H₂O Intermediate2 Hydroxylpyrazolidine (Often Rate-Limiting) Intermediate1->Intermediate2 Intramolecular Attack Product Pyrazole Product Intermediate2->Product - H₂O + H⁺

Caption: The mechanistic pathway of the Knorr pyrazole synthesis.

Reference Protocol: Synthesis of 1,5-dimethyl-3-phenyl-1H-pyrazole

This protocol describes a standard, self-validating procedure that can be adapted for many pyrazole targets.

Materials:

  • 1-phenyl-1,3-butanedione (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • Glacial Acetic Acid (as solvent)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Ice bath

  • Sodium bicarbonate (sat. aq. solution)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-phenyl-1,3-butanedione (e.g., 10 mmol, 1.62 g).

  • Solvent Addition: Add glacial acetic acid (20 mL) to the flask and stir to dissolve the diketone.

  • Reagent Addition: Slowly add methylhydrazine (e.g., 11 mmol, 0.51 g, 0.58 mL) to the stirred solution at room temperature. The addition should be done carefully as it can be exothermic.

  • Heating: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The starting diketone should be consumed, and a new, lower Rf spot corresponding to the pyrazole should appear.

  • Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 100 mL of an ice-cold saturated sodium bicarbonate solution. This will neutralize the acetic acid. Be cautious as CO₂ evolution will cause foaming. Stir until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Workup - Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water mixture) to yield the pure 1,5-dimethyl-3-phenyl-1H-pyrazole.

References

  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and Pharmacological Activities of Pyrazole Deriv

Sources

Technical Support Center: Synthesis of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable pyrazole intermediate. Our focus is on providing practical, field-tested insights grounded in chemical principles to help you identify, mitigate, and eliminate common impurities.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the synthesis.

Q1: Why does my final product show two distinct sets of pyrazole signals in the NMR, suggesting a mixture of isomers? A: This is a classic issue of non-regioselective N-alkylation. When methylating the pyrazole ring precursor, the methyl group can attach to either of the two nitrogen atoms, leading to a mixture of regioisomers that are often difficult to separate in the final amine form.

Q2: My mass spectrometry analysis shows a peak at roughly double the mass of my expected product. What is this impurity? A: This high-molecular-weight species is almost certainly the secondary amine dimer, bis(3-(1-methyl-1H-pyrazol-4-yl)propyl)amine. It is a common byproduct during the reduction of nitriles, especially under catalytic hydrogenation conditions.[1]

Q3: I'm struggling to push the nitrile reduction to completion. What can I do? A: Incomplete nitrile reduction can be addressed by modifying reaction conditions. For catalytic hydrogenation, increasing hydrogen pressure, temperature, or catalyst loading can help. For chemical reductions (e.g., using LiAlH₄), ensure you are using a sufficient excess of the reagent and that it has not degraded due to moisture.

Q4: How can I effectively remove the unreacted nitrile starting material from my final amine product? A: A well-executed acid-base extraction is highly effective. The desired primary amine is basic and will move into the aqueous acidic phase, while the neutral nitrile starting material will remain in the organic layer. Subsequent basification of the aqueous layer and re-extraction will recover the purified amine.

In-Depth Troubleshooting Guide

This section explores the root causes of common impurities and provides detailed strategies for their identification and elimination. The guide assumes a common synthetic pathway involving the N-methylation of a 4-substituted pyrazole followed by side-chain elaboration and nitrile reduction.

Problem Area 1: Regioisomeric Impurities from N-Methylation

The generation of regioisomers during the N-methylation of the pyrazole core is one of the most significant challenges. The reaction of a 4-substituted 1H-pyrazole with a methylating agent can yield two different products, which will carry through the entire synthetic sequence.

  • Causality: The pyrazole anion is an ambivalent nucleophile. Alkylation can occur at either the N1 or N2 position. The ratio of these products is highly dependent on factors such as the nature of the substituent on the pyrazole ring, the counter-ion, the solvent, and the alkylating agent.[2][3] For instance, the use of non-coordinating bases may favor one isomer, while metallic bases like KOt-Bu can chelate and direct the alkylation to the other nitrogen.[3]

  • Identification:

    • NMR Spectroscopy: ¹H and ¹³C NMR are definitive. The chemical shifts of the pyrazole ring protons and carbons, as well as the N-methyl group, will be distinct for each isomer. 2D NMR techniques like NOESY can be used to confirm the structure by observing the spatial proximity between the N-methyl protons and the protons at the C5 position of the ring.

    • HPLC/LC-MS: A well-developed HPLC method can typically resolve the two isomers, showing two distinct peaks. Mass spectrometry will confirm they have the same mass.

  • Prevention and Mitigation:

    • Optimize Alkylation Conditions: Screen different base/solvent combinations. Sterically hindered, non-coordinating bases like 2,6-lutidine have been shown to improve regioselectivity in certain systems.[3]

    • Purify the Intermediate: It is often significantly easier to separate the methylated pyrazole intermediates (e.g., the nitrile or ester precursors) by silica gel chromatography than it is to separate the final, more polar, amine products. We strongly recommend purification at this stage.

cluster_start Starting Material cluster_reagents Reaction start 4-Substituted-1H-pyrazole reagents Methylating Agent (e.g., CH₃I) Base (e.g., K₂CO₃, NaH) start->reagents Reacts with prod1 Desired Product 1-Methyl-1H-pyrazol-4-yl derivative reagents->prod1 Path A prod2 Isomeric Impurity 1-Methyl-1H-pyrazol-3-yl (or 5-yl) derivative* reagents->prod2 Path B (Side Reaction) nitrile 3-(1-methyl-1H-pyrazol-4-yl) propanenitrile reductant Reducing Agent (e.g., H₂/Ni, LiAlH₄) imine Intermediate Imine nitrile->imine Reduction [H] amine Desired Product (Primary Amine) imine->amine Reduction [H] aldehyde Impurity (Aldehyde via Hydrolysis) imine->aldehyde Aqueous Workup (Side Reaction) sec_amine Impurity (Secondary Amine Dimer) amine->sec_amine Reacts with Imine Intermediate

Caption: Key pathways in nitrile reduction leading to product and impurities.

Recommended Protocols
Protocol 1: Analytical HPLC Method for Isomer & Impurity Profiling

This protocol provides a starting point for analyzing the reaction mixture and final product.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Note: This acidic mobile phase is crucial for good peak shape for amines.

Protocol 2: Purification via Salt Formation and Crystallization

For obtaining high-purity material, crystallization of an acid addition salt is a robust and scalable method.

[4]1. Dissolution: Dissolve the crude amine product in a suitable solvent like isopropanol (IPA) or ethyl acetate. 2. Acid Addition: Slowly add a solution of a suitable acid (e.g., hydrochloric acid in IPA, or oxalic acid in ethanol) dropwise with stirring. Monitor for precipitation. Use approximately 1.05 equivalents of acid. 3. Crystallization: Stir the resulting slurry at room temperature for 1-2 hours, then cool in an ice bath for another hour to maximize crystal formation. 4. Isolation: Collect the solid salt by vacuum filtration. 5. Washing: Wash the filter cake with a small amount of cold solvent to remove soluble impurities. 6. Drying: Dry the purified salt under vacuum. 7. Free-Basing (Optional): To recover the free amine, dissolve the salt in water, basify with NaOH or K₂CO₃, and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

References
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Available at: [Link]

  • BMC Chemistry. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available at: [Link]

  • Chemguide. (n.d.). Reduction of Nitriles. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole Synthesis. Available at: [Link]

  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]

  • Thieme Connect. (2010). Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. Synlett. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Nitrile to Amine. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy. Available at: [Link]

  • Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • YouTube. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. Available at: [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Wikipedia. (n.d.). Nitrile reduction. Available at: [Link]

  • STM Journals. (2024). Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. JoMCCT. Available at: [Link]

  • JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • Turkish Journal of Pharmaceutical Sciences. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives. Available at: [Link]

  • ACS Publications. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-amino-5-methylpyrazole.

Sources

Technical Support Center: Stability of Pyrazole Compounds in DMSO for Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The DMSO Dilemma with Pyrazole Scaffolds

Dimethyl sulfoxide (DMSO) is the cornerstone solvent for high-throughput screening (HTS) due to its exceptional solvating power for a wide range of organic molecules and its miscibility with aqueous assay buffers.[1] However, its utility is shadowed by its reactivity, a characteristic that can compromise the stability of certain compound classes. Researchers working with pyrazole-containing molecules—a privileged scaffold in medicinal chemistry—must be particularly vigilant. The inherent chemistry of the pyrazole ring, specifically the acidic proton on one of its nitrogen atoms, makes it susceptible to degradation in DMSO, leading to inaccurate screening data and misleading structure-activity relationships (SAR).

This guide serves as a technical resource for drug discovery professionals to understand, identify, and mitigate the stability issues of pyrazole compounds in DMSO stock solutions. We will explore the chemical mechanisms of degradation, provide answers to frequently asked questions, and offer robust troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What makes the pyrazole ring unstable in DMSO?

The primary driver of instability is the acidic nature of the N-H proton on the pyrazole ring. The pKa of this proton is typically in the range of 14-15, making it susceptible to deprotonation. While pure DMSO is aprotic, technical grade DMSO can contain trace amounts of water or basic impurities. Furthermore, DMSO itself can act as a base, facilitating the formation of a pyrazolate anion. This anion is a potent nucleophile that can then react with DMSO or its electrophilic byproducts, leading to degradation.

Q2: What are the most common degradation pathways for pyrazoles in DMSO?

The most frequently observed degradation pathway is N-methylation . In this reaction, the pyrazolate anion attacks the sulfur atom of a DMSO molecule, which can ultimately lead to the transfer of a methyl group to the nitrogen. While the direct reaction is complex, DMSO can also serve as a precursor to other methylating agents, especially under certain conditions (e.g., elevated temperature or presence of contaminants).[2] This results in the formation of one or two N-methylated pyrazole isomers, which will have different physicochemical properties and biological activities than the parent compound.[3][4]

A secondary, though less common, pathway is oxidation . DMSO can act as an oxidant, particularly at elevated temperatures or in the presence of certain catalysts.[5][6] This can lead to the formation of various oxidized pyrazole derivatives, further complicating the interpretation of screening results.

Q3: How does water content in DMSO affect pyrazole stability?

This is a nuanced issue. DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[7][8] This absorbed water can have conflicting effects. On one hand, water can promote the ionization of the pyrazole N-H, potentially increasing the concentration of the reactive pyrazolate anion. On the other hand, water can also form stable complexes with DMSO (e.g., 3DMSO:1water complexes), which may reduce the reactivity of the solvent itself.[9] A study by Novartis demonstrated that 85% of their library compounds were stable in a DMSO/water (90/10) mixture over a 2-year period at 4°C, suggesting that a controlled amount of water may be acceptable.[10][11] However, uncontrolled and repeated water absorption from the atmosphere is a significant risk factor, as it changes both compound concentration and the solvent environment.[7][8]

Q4: How can I detect if my pyrazole compound is degrading?

Regular quality control (QC) is essential. The most reliable method is Liquid Chromatography-Mass Spectrometry (LC-MS) .

  • Appearance of New Peaks: The emergence of new peaks in the chromatogram, especially those with a mass increase of 14 Da (indicative of methylation, CH₂) or 16 Da (indicative of oxidation, O), is a strong red flag.

  • Decrease in Parent Peak Area: A time-dependent decrease in the peak area of the parent compound indicates degradation.

  • Purity Analysis: Regular purity checks (e.g., at T=0, 1 month, 6 months) can track the stability of the compound over time.

Other analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to definitively identify the structure of degradation products.[12]

Q5: What are the optimal storage conditions for pyrazole-in-DMSO stock solutions?

To maximize the shelf-life of your pyrazole compounds, adhere to the following storage best practices:

ParameterRecommendationRationale
Temperature -20°C or -80°C Low temperatures significantly slow down the rate of chemical reactions, including degradation. Storage at -80°C is preferable for long-term archiving.[13]
Atmosphere Inert Gas (Argon or Nitrogen) Displacing air with an inert gas minimizes exposure to atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidation.
Container Sealed, High-Quality Vials/Plates Use plates and vials with tight-fitting seals (e.g., screw caps with O-rings, securely sealed foil) to prevent moisture ingress.[14]
DMSO Quality High-Purity, Anhydrous Start with the highest quality DMSO available (≥99.9%, low water content) to minimize contaminants that can catalyze degradation.[5]
Concentration 10 mM (Typical) While compound-specific, very high concentrations can sometimes increase the likelihood of precipitation upon freeze-thaw cycles.[15]

Typical storage guidelines suggest that compounds in DMSO are stable for 6 months at -80°C and 1 month at -20°C, though this is highly compound-dependent.[16]

Troubleshooting Guide

This section addresses common problems encountered during screening that may be linked to pyrazole instability.

Problem 1: Inconsistent Assay Results or Loss of Potency

You screen a pyrazole compound and get an IC50 of 1 µM. A month later, you re-test the same stock solution and the IC50 has shifted to 10 µM, or the compound appears inactive.

Logical Troubleshooting Workflow

Caption: Workflow for a proactive compound stability study.

References

  • Takahashi, K., et al. (2010). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Eshelbach, J. W., et al. (2011). Characterization of Short-Term Temperature, Exposure, and Solubilization Effects on Library Compound Quality. Journal of Biomolecular Screening.
  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening.
  • Li, J., et al. (2014). Study on the synthesis mechanism of 4-amino-3, 5-dimethyl pyrazole:by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Analytical Methods. Available at: [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Scientific Reports. Available at: [Link]

  • Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening. Available at: [Link]

  • Al-Sammarraie, N., et al. (2020). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. Cytotechnology. Available at: [Link]

  • Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Available at: [Link]

  • Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. Available at: [Link]

  • Smith, A. B., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • El-Sayed, Y. S., et al. (2020). Remarkable sensing behavior of pyrazole-based chemosensor towards Cu(II) ion detection. Journal of Molecular Structure.
  • Lin, S.-H., et al. (2012). Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process.
  • Engeloch, C., et al. (2008). Stability of Screening Compounds in Wet DMSO. ResearchGate. Available at: [Link]

  • Wayment, J. R., et al. (2019). In situ DMSO hydration measurements of HTS compound libraries. SLAS DISCOVERY.
  • Singh, R., et al. (2022). Methylation on 3,5-Dimethyl-1H-pyrazole in Different Conditions a.
  • Verbraeken, B., et al. (2019). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society.
  • Smiechowski, M., et al. (2015). Revisiting the Aqueous Solutions of Dimethyl Sulfoxide by Spectroscopy in the Mid- and Near-Infrared: Experiments and Car–Parrinello Simulations. The Journal of Physical Chemistry B.
  • Chromatography Forum. (2010). Detection of DMSO.
  • Le, D. N., et al. (2012). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. Organic Process Research & Development. Available at: [Link]

  • MedChemExpress. (n.d.). Compound Handling Instructions. MCE.
  • Anandan, S., et al. (2007). Degradation of DMSO by ozone-based advanced oxidation processes.
  • Jiang, B., et al. (2022). Photosensitized Degradation of DMSO Initiated by PAHs at the Air‐Water Interface, as an Alternative Source of Organic Sulfur Compounds to the Atmosphere.
  • Wiggin, M., et al. (2019). HTS library plate rejuvenation using a DMSO-rich atmosphere. SLAS DISCOVERY. Available at: [Link]

  • Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening.
  • Mehar, S. K., et al. (2018). analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc.
  • Abdel-Wahab, B. F., et al. (2022).
  • Wan, J.-P., et al. (2022). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Chemistry Portal.
  • Lee, H., et al. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process.
  • Wan, J.-P., et al. (2021). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 3. N-methylation of pyrazolopyridinone fused imidazopyridine derivative (8dA).
  • Lee, H., et al. (2004). Degradation pathways of DMSO during UV/H 2 O 2 treatment.

Sources

Technical Support Center: Optimizing HPLC Methods for Pyrazole Amine Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of pyrazole amines by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during method development and routine analysis. Here, we synthesize our in-house expertise with established scientific principles to provide you with robust troubleshooting strategies and answers to frequently asked questions. Our goal is to empower you to develop and execute reliable and efficient HPLC methods for these critical heterocyclic compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a direct question-and-answer format. We delve into the root causes of these issues and provide systematic, step-by-step protocols to resolve them.

Q1: Why are my pyrazole amine peaks exhibiting significant tailing or asymmetry?

Answer:

Peak tailing is the most common issue when analyzing basic compounds like pyrazole amines on silica-based reversed-phase columns. This phenomenon is primarily caused by secondary interactions between the protonated amine groups of the analyte and acidic, deprotonated residual silanol groups (Si-O⁻) on the silica surface of the stationary phase.[1][2] This interaction leads to a mixed-mode retention mechanism (reversed-phase and ion-exchange), where a fraction of the analyte is more strongly retained, resulting in a "tailing" peak.

Causality Explained: At mid-range pH values, residual silanols on the silica backbone are ionized and negatively charged. Basic amines, which are protonated and positively charged, can interact strongly with these sites, leading to poor peak shape.

Here is a logical workflow to diagnose and resolve peak tailing:

G A Start: Tailing Peak Observed B Step 1: Column Selection Review A->B C Is it a modern, high-purity, end-capped silica column (Type B)? B->C D Action: Switch to a modern Type B silica column or a column with alternative chemistry. C->D No E Step 2: Mobile Phase pH Optimization C->E Yes D->B F Option A: Low pH (2-3) - Protonates silanols (Si-OH) - Reduces secondary interactions E->F G Option B: High pH ( > 8) - Neutralizes the amine - Requires a pH-stable column E->G H Step 3: Mobile Phase Additive F->H G->H I Add a competing base, e.g., 0.1% Triethylamine (TEA) H->I J Result: Symmetrical Peak I->J G A Start: Chiral Pyrazole Amine B Step 1: CSP Screening A->B C Screen on Amylose and Cellulose-based CSPs (e.g., Lux Amylose-2, Lux Cellulose-2) B->C D Step 2: Mobile Phase Mode Screening C->D E Normal Phase (e.g., Hexane/Ethanol) D->E F Polar Organic Mode (e.g., Acetonitrile/Methanol) D->F G Reversed Phase (e.g., Water/Acetonitrile) D->G H Step 3: Additive Optimization E->H F->H G->H I Add 0.1% basic additive (e.g., DEA, Butylamine) to improve peak shape and resolution H->I J Result: Baseline Enantioseparation I->J

Sources

Validation & Comparative

A Comparative Potency Analysis of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine Against Known Inhibitors of Histamine Signaling Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole nucleus is a well-established pharmacophore, forming the structural core of numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory and neuroprotective effects.[1][2] The compound 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, hereafter referred to as Compound X, is a novel pyrazole derivative. Its structural similarity to biogenic amines, particularly the ethylamine side chain reminiscent of histamine, suggests a potential interaction with key components of the histamine signaling pathway. This guide provides an in-depth comparative analysis of Compound X's potency against two critical, yet distinct, targets in histamine regulation: Diamine Oxidase (DAO), the primary enzyme for extracellular histamine degradation, and the Histamine H4 Receptor (H4R), a key player in inflammatory and immune responses.

Histamine, a crucial biogenic amine, exerts its diverse physiological and pathological effects by binding to four distinct G protein-coupled receptors (H1R-H4R).[3][4] Dysregulation of histamine levels or signaling can lead to various inflammatory and allergic conditions.[5] Therefore, identifying novel compounds that can modulate histamine pathways is of significant interest in drug discovery. This guide will objectively compare the hypothetical performance of Compound X with well-characterized inhibitors for both DAO and H4R, supported by detailed, field-proven experimental protocols to ensure scientific rigor and reproducibility.

Part 1: Comparative Analysis of Diamine Oxidase (DAO) Inhibition

Expertise & Experience: The Rationale for Targeting DAO

Diamine Oxidase (DAO) is the primary enzyme responsible for the metabolic clearance of extracellular histamine, particularly in the intestine, kidney, and placenta.[3][6] Inhibition of DAO can lead to an accumulation of histamine, which can cause symptoms of histamine intolerance in individuals with reduced DAO activity.[6] Conversely, potent and selective DAO inhibitors can be valuable research tools for studying the physiological roles of histamine. Given Compound X's structural features, we hypothesize it may interact with the active site of DAO. To test this, we will compare its inhibitory potential against aminoguanidine, a classical and widely used DAO inhibitor.

Data Presentation: Comparative DAO Inhibitory Potency

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.

CompoundTargetIC50 (μM)Source(s)
Compound X (Hypothetical) Human DAO15.2N/A
Aminoguanidine Human DAO~20-50[7]
Chloroquine Human DAOHigh (>90% inhibition)[6]
Clavulanic Acid Human DAOHigh (>90% inhibition)[6]

Note: Data for Compound X is hypothetical and for illustrative purposes. The potency of known inhibitors can vary based on assay conditions.

Experimental Protocol: In Vitro DAO Inhibition Assay (Fluorometric)

This protocol describes a robust, self-validating method to determine the IC50 of a test compound against purified human DAO. The assay is based on the DAO-catalyzed oxidative deamination of a substrate (e.g., putrescine), which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then detected using a fluorometric probe, such as Amplex Red, in the presence of horseradish peroxidase (HRP).

Materials:

  • Purified Human Diamine Oxidase (DAO)

  • Compound X and reference inhibitors (e.g., Aminoguanidine)

  • Putrescine dihydrochloride (DAO substrate)

  • Amplex® Red reagent

  • Horseradish Peroxidase (HRP)

  • Phosphate Buffer (e.g., 0.05 M Sodium Phosphate, pH 7.2)

  • 96-well black microplates, flat bottom

  • Microplate reader with fluorescence capabilities (Excitation: ~530-560 nm, Emission: ~590 nm)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of Compound X and reference inhibitors in a suitable solvent (e.g., DMSO or water).

    • Prepare a working solution of putrescine in phosphate buffer.

    • Prepare a detection reagent mix containing Amplex Red and HRP in phosphate buffer, protecting it from light.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of various concentrations of Compound X or the reference inhibitor (aminoguanidine) prepared by serial dilution in phosphate buffer. For control wells, add 50 µL of buffer (for 100% activity) or a known potent inhibitor (for 0% activity).

    • Add 25 µL of the purified human DAO enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Initiation of Reaction:

    • To initiate the enzymatic reaction, add 25 µL of the putrescine substrate solution to all wells.

  • Signal Detection:

    • Immediately add 50 µL of the Amplex Red/HRP detection reagent to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader.

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization: DAO Inhibition Assay Workflow

DAO_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Inhibitor (Compound X, Aminoguanidine) Serial Dilutions A1 Add Inhibitors & DAO to 96-well plate P1->A1 P2 Prepare DAO Enzyme Solution P2->A1 P3 Prepare Substrate (Putrescine) A3 Add Substrate (Initiate Reaction) P3->A3 P4 Prepare Detection Reagent (Amplex Red/HRP) A4 Add Detection Reagent & Incubate (30-60 min, 37°C) P4->A4 A2 Incubate (15 min, 37°C) (Pre-incubation) A1->A2 A2->A3 A3->A4 A5 Measure Fluorescence (Ex/Em: ~540/590 nm) A4->A5 D1 Calculate % Inhibition A5->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for the in vitro DAO inhibition assay.

Part 2: Comparative Analysis of Histamine H4 Receptor (H4R) Antagonism

Expertise & Experience: The Rationale for Targeting H4R

The Histamine H4 Receptor is the newest member of the histamine receptor family and is primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T cells.[8][9] Its activation is linked to inflammatory processes, including chemotaxis and cytokine production, making it an attractive target for treating inflammatory and allergic diseases like pruritus and asthma.[10][11] Selective H4R antagonists have shown significant anti-inflammatory properties in preclinical models.[8] We hypothesize that Compound X may act as an antagonist at the H4R. To evaluate this, we will compare its binding affinity to that of JNJ 7777120, a well-characterized, potent, and selective H4R antagonist.[8]

Data Presentation: Comparative H4R Binding Affinity

The binding affinity of a compound to a receptor is often expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that would occupy 50% of the receptors if no radioligand were present. A lower Ki value signifies a higher binding affinity.

CompoundTargetBinding Affinity (Ki, nM)Source(s)
Compound X (Hypothetical) Human H4 Receptor35.8N/A
JNJ 7777120 Human H4 Receptor4.5[8]
A-940894 Human H4 ReceptorPotent Binder[5]

Note: Data for Compound X is hypothetical and for illustrative purposes.

Experimental Protocol: In Vitro H4R Radioligand Binding Assay

This protocol provides a method to determine the binding affinity (Ki) of a test compound for the human H4 receptor using a competitive radioligand binding assay. The principle involves measuring the ability of the unlabeled test compound to displace a specific, high-affinity radiolabeled ligand from the receptor.

Materials:

  • Membrane preparations from HEK293 cells stably expressing the human H4 receptor.

  • [³H]-Histamine or another suitable H4R-specific radioligand.

  • Compound X and reference antagonist (e.g., JNJ 7777120).

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control: High concentration of a non-radiolabeled H4R ligand (e.g., 10 µM JNJ 7777120).

  • 96-well filter plates (e.g., GF/B or GF/C).

  • Scintillation cocktail and a microplate scintillation counter.

Step-by-Step Methodology:

  • Assay Setup:

    • In a 96-well plate, add 25 µL of binding buffer.

    • Add 25 µL of various concentrations of Compound X or the reference antagonist.

    • For total binding wells, add 25 µL of buffer.

    • For non-specific binding (NSB) wells, add 25 µL of the high-concentration non-radiolabeled ligand.

    • Add 50 µL of the [³H]-Histamine radioligand (at a concentration near its Kd).

  • Reaction Initiation and Incubation:

    • Initiate the binding reaction by adding 100 µL of the H4R membrane preparation to each well.

    • Incubate the plate at room temperature (or 25-27°C) for 60-90 minutes with gentle agitation.

  • Termination and Filtration:

    • Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Quickly wash the filters three times with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Data Acquisition and Analysis:

    • Allow the filter plates to dry completely.

    • Add scintillation cocktail to each well.

    • Count the radioactivity (in counts per minute, CPM) in each well using a microplate scintillation counter.

    • Calculate the specific binding by subtracting the NSB counts from the total binding counts.

    • Determine the percent inhibition of specific binding for each concentration of the test compound.

    • Calculate the IC50 value from a dose-response curve.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization: H4R Signaling Pathway and Antagonism

H4R_Signaling H4R Histamine H4 Receptor (H4R) G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Histamine Histamine Histamine->H4R Binds & Activates CompoundX Compound X / JNJ 7777120 CompoundX->H4R Binds & Blocks ATP ATP ATP->AC Downstream Downstream Effects (e.g., Chemotaxis, Ca²⁺ Mobilization) cAMP->Downstream Activates

Caption: Antagonism of the Gi/o-coupled H4R signaling pathway.

Conclusion and Future Directions

This guide outlines a structured, scientifically grounded approach to evaluating the potency of a novel compound, 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine (Compound X), against two key targets in histamine signaling. The hypothetical data presented suggests that Compound X may possess moderate inhibitory activity against both DAO and H4R. However, it appears to be a less potent inhibitor when compared to established compounds like aminoguanidine for DAO and JNJ 7777120 for H4R.

These findings, while hypothetical, underscore the importance of empirical testing. The detailed protocols provided herein offer a clear roadmap for researchers to validate these predictions. Future studies should focus on:

  • Selectivity Profiling: Assessing the activity of Compound X against other histamine receptors (H1R, H2R, H3R) and other amine oxidases to determine its selectivity.

  • Mechanism of Inhibition: Conducting enzyme kinetic studies to understand whether DAO inhibition is competitive, non-competitive, or uncompetitive.

  • Cell-Based Functional Assays: Moving beyond binding assays to evaluate the functional consequences of H4R engagement, such as measuring calcium mobilization or chemotaxis in immune cells.[5]

By systematically applying these rigorous methodologies, the true therapeutic potential and mechanism of action for novel pyrazole derivatives like Compound X can be thoroughly elucidated.

References

  • MDPI. (2022). Advances in the Clinical Application of Histamine and Diamine Oxidase (DAO) Activity: A Review. MDPI. [Link]

  • Leitner, R., et al. (2014). Evaluation of the inhibitory effect of various drugs / active ingredients on the activity of human diamine oxidase in vitro. PubMed Central. [Link]

  • Thurmond, R. L., et al. (2004). A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Histaminosis. (n.d.). Drugs. Histaminosis.org. [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • Comas-Basté, O., et al. (2020). In vitro determination of diamine oxidase activity in food matrices by an enzymatic assay coupled to UHPLC-FL. ResearchGate. [Link]

  • Valente, C., et al. (2023). Diamine Oxidase Interactions with Anti-Inflammatory and Anti-Migraine Medicines in the Treatment of Migraine. PubMed Central. [Link]

  • ResearchGate. (n.d.). Mapping histamine H4 receptor–ligand binding modes. ResearchGate. [Link]

  • ResearchGate. (2024). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. ResearchGate. [Link]

  • Comas-Basté, O., et al. (2020). In vitro determination of diamine oxidase activity in food matrices by an enzymatic assay coupled to UHPLC-FL. PubMed. [Link]

  • de Esch, I. J., et al. (2005). Molecular and biochemical pharmacology of the histamine H4 receptor. PubMed Central. [Link]

  • Dunford, P. J., et al. (2007). Histamine H4 Receptor Antagonists Are Superior to Traditional Antihistamines in the Attenuation of Experimental Pruritus. Journal of Allergy and Clinical Immunology. [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Creative Biolabs. [Link]

  • Aggarwal, N., et al. (2014). Current status of pyrazole and its biological activities. PubMed Central. [Link]

  • WebMD. (2023). What to Know About Diamine Oxidase (DAO) for Histamine Intolerance. WebMD. [Link]

  • Cowden, J. M., et al. (2009). Histamine H4 receptor antagonists: The new antihistamines? ResearchGate. [Link]

  • Histamine Intolerance. (n.d.). How to Perform Diamine Oxidase Assay: A Comprehensive Guide. histamineintolerance.net. [Link]

  • Kennedy, L., & Thurmond, R. L. (2018). Histamine H4 receptor antagonists for the treatment of inflammatory disorders. PubMed. [Link]

  • SYNLAB. (n.d.). DAO activity test: DAO Enzyme and Histamine Intolerance. SYNLAB. [Link]

  • Pan, J., et al. (2021). Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases. MDPI. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and professionals in drug development, our work with novel chemical entities demands the highest standards of safety and precision. The compound 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, while a promising building block, requires a thorough understanding of its potential hazards to ensure safe handling. This guide provides an in-depth, experience-driven protocol for the use of Personal Protective Equipment (PPE) when working with this and structurally similar compounds. Our approach is grounded in the precautionary principle, deriving safety protocols from data on analogous chemical structures, including substituted pyrazoles and primary aliphatic amines.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

  • Pyrazole Core: Many substituted pyrazoles are classified as irritants. For instance, compounds like 1-Methyl-1H-pyrazol-3-amine and 3-Amino-5-methylpyrazole are known to cause skin and serious eye irritation, and may also lead to respiratory irritation[1][2].

  • Primary Amine Functionality: The propan-1-amine side chain introduces hazards associated with aliphatic amines. Primary amines can be corrosive and are often harmful if swallowed or inhaled[3][4][5]. They can cause severe skin burns and eye damage[6][7].

Based on these analogs, we can infer the following potential hazards for 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine:

Potential Hazard Classification (Inferred) Rationale and Authoritative Source
Skin Corrosion/Irritation Category 2 (Irritant) to Category 1B (Corrosive)The primary amine group is known to be corrosive. Analogs like 1-methyl-1H-pyrazol-3-amine are classified as Category 2 skin irritants[1][6].
Serious Eye Damage/Irritation Category 2 (Irritant) to Category 1 (Damage)Causes serious eye irritation. Direct contact could lead to permanent damage due to the amine functionality[1][2][4].
Respiratory Irritation STOT SE 3May cause respiratory irritation upon inhalation of dust or vapors[1][2].
Acute Oral Toxicity Harmful if swallowedPrimary amines and some pyrazole derivatives can be harmful if ingested[5][6][8][9].

This substance should be handled with care, assuming it is irritating to the skin, eyes, and respiratory system, and potentially corrosive.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to mitigate the identified risks. All handling of this compound, especially outside of a fully contained system, must be performed within a certified chemical fume hood.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene gloves (minimum 5 mil thickness).Provides a barrier against skin contact. For prolonged tasks or when handling larger quantities, consider double-gloving or using heavier-duty chemical-resistant gloves[10][11]. Always inspect gloves before use.
Eye & Face Protection Chemical safety goggles with side shields. A full-face shield should be worn over goggles when there is a significant risk of splashes.Protects against splashes and vapors that can cause serious eye irritation or damage[3][10].
Body Protection Flame-resistant laboratory coat, fully buttoned.Prevents incidental skin contact on arms and torso. Ensure clothing covers all exposed skin.
Respiratory Protection Generally not required when handled in a fume hood. If there is a risk of aerosolization or if working outside a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary[3][12].Mitigates the risk of inhaling irritating vapors.

Procedural Guidance: A Step-by-Step Workflow

Adherence to a strict, logical workflow is critical for safety. The following diagram and steps outline the standard operating procedure for handling 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Verify Fume Hood Certification B Assemble All Required Materials A->B C Don Required PPE (Gloves, Goggles, Lab Coat) B->C D Perform Chemical Handling (Weighing, Transfer, Reaction) C->D Inside Fume Hood E Decontaminate Work Surface and Equipment D->E F Segregate and Label Chemical Waste E->F G Doff PPE in Correct Order (Gloves Last) F->G H Wash Hands Thoroughly G->H

Caption: Standard workflow for handling 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine.

Detailed Steps:
  • Preparation:

    • Ensure the chemical fume hood has been certified within the last year.

    • Gather all necessary labware, solvents, and the target compound.

    • Don your lab coat, followed by chemical safety goggles. Don gloves just before starting work.

  • Handling:

    • Perform all manipulations deep within the fume hood to ensure containment.

    • If weighing a solid form, use an anti-static weigh boat and handle it gently to prevent dust formation.

    • When transferring solutions, use appropriate pipettes or cannulas to minimize splashes.

    • Keep the container tightly closed when not in use[1][2].

  • Disposal and Cleanup:

    • All contaminated disposable materials (gloves, weigh boats, pipette tips) must be placed in a designated, sealed hazardous waste container.

    • Dispose of the chemical waste in an approved container, following all institutional and local regulations[1][2]. Do not mix with incompatible waste streams like strong oxidizing agents or acids[1][2].

    • Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol), ensuring the towel used is also disposed of as hazardous waste.

    • Remove PPE carefully, starting with the lab coat, then goggles, and finally gloves (to avoid contaminating your hands).

    • Wash hands thoroughly with soap and water.

Emergency Response Protocol

Immediate and correct action during an exposure event is critical.

G cluster_skin cluster_eyes cluster_inhalation Start Exposure Event Skin IF ON SKIN: Wash with plenty of soap and water. Start->Skin Eyes IF IN EYES: Rinse cautiously with water for several minutes. Start->Eyes Inhaled IF INHALED: Remove person to fresh air and keep comfortable for breathing. Start->Inhaled SkinIrritation If skin irritation occurs: Get medical advice/attention. Skin->SkinIrritation RemoveClothing Take off contaminated clothing. Skin->RemoveClothing RemoveLenses Remove contact lenses, if present and easy to do. Continue rinsing. Eyes->RemoveLenses EyeIrritation If eye irritation persists: Get medical advice/attention. RemoveLenses->EyeIrritation Unwell Call a POISON CENTER or doctor if you feel unwell. Inhaled->Unwell

Caption: Decision tree for emergency first aid procedures.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention[1][2].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][2].

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention[1][2].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[8].

By integrating these safety protocols into your daily laboratory operations, you can confidently handle 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, ensuring both your personal safety and the integrity of your research.

References

  • Verma, A., Joshi, S., & Singh, D. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.International Journal of Pharmaceutical Sciences and Research, 4(5), 1734.
  • What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. [Link]

  • Faria, J. V., et al. (2017).
  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2023). [Link]

  • El-Maksoud, A., et al. (2022). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.Journal of Heterocyclic Chemistry, 59(1), 5-30.
  • Personal Protective Equipment. American Chemistry Council. [Link]

  • Kumar, V., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti-Inflammatory and Antimicrobial Activity.International Journal of Drug Development and Research, 4(4), 234-242.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]

  • 1-Methyl-3-aminopyrazole. PubChem. [Link]

  • Material Safety Data Sheet for ADDOCAT KE-9018 363D. Tri-iso. [Link]

  • Faria, J. V., et al. (2018).
  • 1H-Imidazole-1-propanamine. PubChem. [Link]

  • Propylamine. Wikipedia. [Link]

  • 3-(4-methyl-1h-pyrazol-1-yl)propan-1-amine. PubChem. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.